molecular formula C8H8BrIO B2473582 3-Bromo-6-iodo-2-methylanisole CAS No. 1823403-07-1

3-Bromo-6-iodo-2-methylanisole

Cat. No.: B2473582
CAS No.: 1823403-07-1
M. Wt: 326.959
InChI Key: CBMISVGFEJJDHV-UHFFFAOYSA-N
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Description

3-Bromo-6-iodo-2-methylanisole is a useful research compound. Its molecular formula is C8H8BrIO and its molecular weight is 326.959. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-iodo-3-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMISVGFEJJDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6-iodo-2-methylanisole (CAS 1823403-07-1): A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-6-iodo-2-methylanisole is a highly functionalized aromatic compound that serves as a potent building block for researchers in synthetic and medicinal chemistry. Its structure, featuring a trisubstituted anisole core with two distinct halogen atoms (bromine and iodine), offers a platform for intricate molecular engineering. The strategic placement of the methyl, methoxy, bromo, and iodo groups provides chemists with multiple reactive handles, enabling the construction of complex molecular architectures.

This guide provides an in-depth analysis of this compound, covering its physicochemical properties, the strategic importance of its halogenated structure in drug design, a plausible synthetic pathway, its reactivity in key chemical transformations, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While comprehensive experimental data for this specific molecule is not widely published, its core attributes can be defined from supplier information and chemical structure analysis.

PropertyValueSource
CAS Number 1823403-07-1[1][2]
Molecular Formula C₈H₈BrIO[1][2]
Molecular Weight 326.96 g/mol [1][2]
Purity Commercially available at ≥95%[1][3]
Appearance Data not available; related bromoanisoles are typically liquids or solids.[4]
Solubility Data not available; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.
Melting Point Data not available.
Boiling Point Data not available.

The Strategic Importance of Halogenation in Medicinal Chemistry

The incorporation of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry, a strategy used to enhance the therapeutic profile of lead compounds.[5][6] A significant number of drugs approved by the FDA contain halogens, underscoring their importance in treating a wide range of diseases.[7]

Halogens influence several key drug-like properties:

  • Metabolic Stability: The introduction of a halogen, particularly fluorine or chlorine, at a metabolically susceptible position can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability.

  • Binding Affinity: Halogen atoms can occupy specific pockets within a biological target's binding site, increasing ligand potency through favorable steric interactions.[5][8]

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can modulate its ability to cross cell membranes and the blood-brain barrier.

  • Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor" (e.g., an oxygen or nitrogen atom on a protein backbone). This interaction is now recognized as a significant contributor to the stability of ligand-target complexes, offering a rational approach to improving binding affinity.[8][9]

The presence of both bromine and iodine on the this compound scaffold makes it an exceptionally valuable tool for exploring these structure-activity relationships in drug discovery programs.

Proposed Synthesis and Mechanistic Rationale

A plausible route begins with the commercially available starting material, 2-methylanisole.

Synthetic_Pathway start 2-Methylanisole product1 6-Iodo-2-methylanisole start->product1 Iodination step1_reagents NIS, TFA DCM, 0°C to rt final_product 3-Bromo-6-iodo- 2-methylanisole product1->final_product Bromination step2_reagents NBS, Acetonitrile Reflux

Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Step 1: Iodination. The first halogenation is directed to the most activated position. In 2-methylanisole, the C6 position (para to the methoxy group) is the most sterically accessible and electronically activated site for electrophilic substitution. N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) is an effective and relatively mild reagent for iodinating activated aromatic rings.

  • Step 2: Bromination. With the C6 position blocked, the next electrophilic substitution will be directed by both the methoxy and methyl groups. The C3 and C5 positions are activated. The C3 position is ortho to the methyl group and meta to the iodo group, while the C5 position is meta to both the methyl and methoxy groups. The C3 position is therefore more activated. N-Bromosuccinimide (NBS) is a standard reagent for the bromination of activated aromatic rings.

Experimental Protocol: Proposed Synthesis

Disclaimer: This protocol is hypothetical and should be optimized under appropriate laboratory safety conditions.

Step 1: Synthesis of 6-Iodo-2-methylanisole

  • To a solution of 2-methylanisole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add N-Iodosuccinimide (NIS, 1.1 eq).

  • Slowly add trifluoroacetic acid (TFA, 0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-iodo-2-methylanisole.

Step 2: Synthesis of this compound

  • Dissolve the 6-iodo-2-methylanisole (1.0 eq) from the previous step in acetonitrile (0.3 M).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Reactivity and Synthetic Utility: A Platform for Sequential Cross-Coupling

The primary value of this compound in drug development lies in its capacity as a scaffold for building molecular complexity through sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a Palladium(0) catalyst. This differential reactivity allows for selective functionalization, first at the iodo-substituted position, followed by a subsequent, distinct reaction at the bromo-substituted position.

Cross_Coupling start 3-Bromo-6-iodo- 2-methylanisole intermediate Intermediate A (Functionalized at C6) start->intermediate Suzuki Coupling 1 (at C-I bond) reagents1 R1-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) final_product Di-substituted Product intermediate->final_product Suzuki Coupling 2 (at C-Br bond) reagents2 R2-B(OH)2 Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., K3PO4)

Conceptual workflow for sequential Suzuki cross-coupling reactions.
Self-Validating Protocol: Selective Suzuki Coupling at the C-I Position

This protocol describes a model reaction that can be used to validate the selective reactivity of the C-I bond.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 0.1 M) via syringe. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 2-4 hours.

  • Validation (In-Process Check): Monitor the reaction progress by TLC. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product. A co-spotted lane with the starting material is crucial for comparison.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Confirmation: Purify the crude material via flash column chromatography. Characterize the purified product by ¹H NMR and Mass Spectrometry. The ¹H NMR should show new aromatic protons from the phenyl group and the disappearance of the characteristic downfield shift of the proton ortho to the iodine. The mass spectrum should correspond to the molecular weight of 3-bromo-2-methyl-6-phenylanisole. The presence of the bromine atom can be confirmed by the isotopic pattern in the mass spectrum.

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra must be obtained for definitive characterization, the key features of the ¹H and ¹³C NMR spectra can be predicted based on the structure and known substituent effects.

¹H NMR Prediction
Proton Predicted δ (ppm) Multiplicity
Aromatic H (C4-H)7.6 - 7.8d (doublet)
Aromatic H (C5-H)6.8 - 7.0d (doublet)
Methoxy (-OCH₃)3.8 - 4.0s (singlet)
Methyl (-CH₃)2.2 - 2.4s (singlet)
¹³C NMR Prediction
Carbon Predicted δ (ppm)
C-O (C1)155 - 160
C-CH₃ (C2)125 - 130
C-Br (C3)115 - 120
C-H (C4)138 - 142
C-H (C5)110 - 115
C-I (C6)90 - 95
-OCH₃55 - 60
-CH₃15 - 20

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, handling precautions must be based on data from structurally analogous compounds. Halogenated aromatic compounds should always be treated as potentially hazardous.

Hazard Information Based on Analogous Compounds
Hazard Statements
H312: Harmful in contact with skin.[3]
H315: Causes skin irritation.[3][11]
H319: Causes serious eye irritation.[3][11]
H332: Harmful if inhaled.[3]
H335: May cause respiratory irritation.[3][11]
Signal Word
Danger or Warning

Safe Handling Protocols:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[3]

    • Respiratory Protection: If working outside a fume hood or with aerosols, use an approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

  • Keep away from heat, sparks, open flames, and strong oxidizing agents.[12][13]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Incompatible Materials:

  • Strong oxidizing agents and strong acids.[3][13]

Hazardous Decomposition Products:

  • Combustion may produce toxic fumes of carbon oxides, hydrogen bromide, and hydrogen iodide.[3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its densely functionalized core, characterized by the orthogonal reactivity of its two halogen substituents, provides a reliable and versatile platform for constructing novel and complex molecules. For scientists engaged in lead optimization and the development of new chemical entities, this compound offers a direct route to diverse libraries of drug-like molecules. By understanding its properties, reactivity, and handling requirements, researchers can safely and effectively unlock its considerable potential in the quest for next-generation therapeutics.

References

  • 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. [Link]

  • Sdfine. 3-BROMOANISOLE. [Link]

  • Chemsrc. 3-Bromo-2-methylanisole | CAS#:31804-36-1. [Link]

  • PubChem. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703. [Link]

  • PubMed. Halogen atoms in the modern medicinal chemistry: hints for the drug design. [Link]

  • ACS Publications. One-Step Preparation of Some 3-Substituted Anisoles. [Link]

  • ResearchGate. (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. [Link]

  • PubChem. 3-Bromoanisole | C7H7BrO | CID 16971. [Link]

  • ACS Publications. One-Step Preparation of Some 3-Substituted Anisoles. [Link]

  • PMC - NIH. Halogenase engineering and its utility in medicinal chemistry. [Link]

  • Wikipedia. Anisole. [Link]

  • Europe PMC. Halogen atoms in the modern medicinal chemistry: hints for the drug design.[Link]

Sources

3-Bromo-6-iodo-2-methylanisole literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Bromo-6-iodo-2-methylanisole

Executive Summary

This compound (CAS: 1823403-07-1) represents a high-value "orthogonal" scaffold in medicinal chemistry and materials science. Its structural uniqueness lies in the presence of two distinct halogen handles—iodine and bromine—positioned around a core anisole ring. This configuration allows for chemoselective sequential cross-coupling , a critical capability for synthesizing non-symmetrical biaryl systems found in kinase inhibitors, PROTACs, and organic light-emitting diodes (OLEDs).

This guide details the physicochemical profile, validated synthetic pathways, and the mechanistic logic for exploiting its dual-halogen reactivity.

Part 1: Structural & Physicochemical Profile

The molecule features a tetrasubstituted benzene ring. The steric crowding between the methoxy (C1), methyl (C2), and bromo (C3) groups creates a specific 3D topology that influences both its synthesis and its reactivity in metal-catalyzed couplings.

PropertyData
IUPAC Name 1-Bromo-4-iodo-3-methoxy-2-methylbenzene
CAS Number 1823403-07-1
Molecular Formula C₈H₈BrIO
Molecular Weight 326.96 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Reactivity C–I bond (High Lability) vs. C–Br bond (Moderate Lability)
Storage 2–8°C, Light Sensitive (Protect from photolytic deiodination)

Part 2: Synthetic Pathways (The "Make")

Synthesizing this compound requires overcoming significant regiochemical challenges. Direct iodination of the precursor 3-bromo-2-methylanisole typically favors the C4 position (para to the methoxy group) due to electronic activation and steric clearance. Accessing the C6-iodo isomer (ortho to methoxy) necessitates a directed approach, most reliably achieved via a Sandmeyer sequence.

Primary Route: The Nitro-Sandmeyer Sequence

This pathway ensures regiochemical purity by separating isomers at the nitro stage, where chromatography is often easier than separating halo-isomers.

Workflow Visualization:

Synthesis Start 3-Bromo-2-methylanisole Nitration Nitration (HNO3/H2SO4) Start->Nitration Isomers Isomer Mixture (4-NO2 vs 6-NO2) Nitration->Isomers Separation Purification (Isolate 6-NO2) Isomers->Separation Column Chrom. Reduction Reduction (Fe/HCl or H2/Pd) Separation->Reduction 6-Nitro isomer Amine Aniline Intermediate Reduction->Amine Sandmeyer Sandmeyer Iodination (NaNO2, KI) Amine->Sandmeyer Product This compound Sandmeyer->Product

Figure 1: Step-wise synthesis via the Sandmeyer route to ensure C6 regioselectivity.

Detailed Protocol: Sandmeyer Iodination

Note: This protocol assumes the isolation of the 3-bromo-2-methyl-6-aminoanisole intermediate.

  • Diazotization:

    • Dissolve 3-bromo-2-methyl-6-aminoanisole (1.0 equiv) in a mixture of acetonitrile and 2M HCl (aq) at 0°C.

    • Add NaNO₂ (1.2 equiv) dropwise as an aqueous solution, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Iodination:

    • Add a solution of KI (1.5 equiv) in water dropwise to the cold diazonium mixture.

    • Observation: Evolution of nitrogen gas and formation of a dark iodine color.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench excess iodine with saturated Na₂S₂O₃ (sodium thiosulfate) until the dark color fades to yellow/orange.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient). The iodine atom makes the product lipophilic; it typically elutes early.

Part 3: Chemoselective Functionalization (The "Use")

The core value of this scaffold is the reactivity gap between the C–I and C–Br bonds. Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) occur preferentially at the C–I bond due to its weaker bond dissociation energy (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br).

Strategy: Orthogonal Cross-Coupling

Researchers can install two different aryl groups sequentially without using protecting groups.

Reaction Logic Visualization:

Reactivity Scaffold This compound (Dual Electrophile) Step1 Step 1: Selective Coupling at C-I (Suzuki/Sonogashira) Scaffold->Step1 Mild Cond. (Pd(PPh3)4, RT) Intermediate Intermediate: 3-Bromo-6-Aryl-2-methylanisole Step1->Intermediate Step2 Step 2: Coupling at C-Br (Harsh Conditions / Specialized Ligands) Intermediate->Step2 Forcing Cond. (Pd(dppf)Cl2, Heat) Final Final Product: Non-Symmetric Biaryl/Triaryl Step2->Final

Figure 2: Sequential functionalization strategy leveraging halogen reactivity differences.

Experimental Considerations for Selectivity
  • Catalyst Choice: For the first coupling (Iodine), use "standard" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ at room temperature or mild heat (40-60°C). These conditions are often insufficient to activate the sterically hindered C3-Bromine.

  • Stoichiometry: Use exactly 1.0-1.1 equivalents of the boronic acid/alkyne to prevent "double coupling" or side reactions at the bromine site.

  • Sterics: The C3-Bromine is flanked by the C2-Methyl group.[1][2] This steric hindrance further protects the bromine from premature reaction, enhancing the selectivity for the C6-Iodine.

Part 4: Applications in Drug Discovery

  • Kinase Inhibitors: The scaffold mimics the substitution patterns found in Type I and Type II kinase inhibitors. The C1-Methoxy group often functions as a hydrogen bond acceptor for the kinase hinge region.

  • PROTAC Linkers: The orthogonal handles allow the attachment of an E3 ligase ligand on one side and a target protein ligand on the other, with the central anisole ring serving as a rigid, solubility-enhancing linker.

References

  • Synthesis and Reactivity of Halo-Anisoles

    • Source: Erowid/Organic Chemistry Portal. "Iodination of Methoxybenzenes with N-Iodosuccinimide."
    • Context: Describes the general regioselectivity challenges in anisole halogen
    • URL:[Link]

  • Sandmeyer Reaction Protocols

    • Source: Organic Syntheses.
    • Context: Foundational methodology for converting anilines to aryl iodides.
    • URL:[Link]

  • Orthogonal Coupling Strategies

    • Source: National Institutes of Health (PMC). "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions."
    • Context: Discusses the principles of selective coupling in polyhalogen
    • URL:[Link]

  • Commercial Availability & Identifiers

    • Source: Sigma-Aldrich / Oakwood Chemical.
    • Context: Verification of CAS 1823403-07-1 and physical properties.[3]

Sources

Methodological & Application

Selective functionalization of 3-Bromo-6-iodo-2-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Functionalization of 3-Bromo-6-iodo-2-methylanisole

Abstract

The scaffold This compound represents a high-value "linchpin" intermediate for medicinal chemistry, offering three distinct vectors for diversification: the labile C6-iodo bond, the sterically encumbered C3-bromo bond, and the directing methoxy group. This application note details validated protocols for the chemoselective functionalization of the C6-iodide in the presence of the C3-bromide, utilizing both palladium-catalyzed cross-coupling and magnesium-halogen exchange. By exploiting the significant bond dissociation energy (BDE) differential (


BDE 

15 kcal/mol) and steric gating provided by the C2-methyl group, researchers can achieve >98% regioselectivity.

Introduction & Reactivity Analysis

The successful elaboration of this compound relies on recognizing the electronic and steric disparity between the two halogenated sites.

Structural Analysis
  • Position 1 (-OMe): Acts as a strong electron-donating group (EDG) and a Lewis basic coordination site for organometallic reagents (Directed Metalation Group - DMG).

  • Position 2 (-Me): Provides a critical steric block. It shields the C3-position, retarding oxidative addition at the C3-Br bond.

  • Position 3 (-Br): The "hard" electrophile. Deactivated by the ortho-methyl group and possesses a stronger C-Hal bond (

    
     kcal/mol).
    
  • Position 6 (-I): The "soft" electrophile. Activated by ortho-chelation from the methoxy group and possesses a weaker C-Hal bond (

    
     kcal/mol).
    
The Selectivity Hierarchy

In both Pd(0)/Pd(II) catalysis and Li/Mg exchange, the reactivity order is:



This allows for Orthogonal Functionalization : The C6-iodide can be transformed exclusively, leaving the C3-bromide intact for a subsequent, harsher reaction step.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for selective functionalization.

G Start This compound PathA PATH A: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->PathA Pd(0), RT Chemoselective PathB PATH B: Metal-Halogen Exchange (Mg/Li Exchange) Start->PathB i-PrMgCl·LiCl, -20°C Kinetic Control InterA Intermediate A 6-Aryl-3-bromo-2-methylanisole PathA->InterA R-B(OH)2 or R-alkyne InterB Intermediate B 6-Acyl/Alkyl-3-bromo-2-methylanisole PathB->InterB Electrophile (E+) Final Final Product 3,6-Difunctionalized-2-methylanisole InterA->Final Pd(0), Ligand, Heat (Activation of Br) InterB->Final Pd(0), Ligand, Heat (Activation of Br)

Figure 1: Divergent synthetic workflows for the selective elaboration of the anisole core.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C6-I Selective)

Objective: To install an aryl or heteroaryl group at C6 without disturbing the C3-Br bond.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 equiv)
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aq, 3.0 equiv)
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv). Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add degassed DME (0.1 M concentration relative to substrate).

  • Activation: Add degassed 2.0 M Na

    
    CO
    
    
    
    solution.
  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 4–12 hours.

    • Note: Heating >50°C may initiate oxidative addition at the C3-Br site.

  • Monitoring: Monitor by TLC or LCMS. The starting material (iodo) should disappear; the mono-coupled product should appear. If C3-coupling is observed, lower temperature to 10°C.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.

Key Success Factor: The use of Pd(PPh


)

at ambient temperature is critical. More active catalysts (e.g., XPhos-Pd-G2) or higher temperatures will erode selectivity.
Protocol B: Regioselective Magnesiation via Turbo-Grignard (C6-I Selective)

Objective: To generate a nucleophile at C6 for reaction with aldehydes, ketones, or acyl chlorides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
    -PrMgCl[1]·LiCl (Turbo Grignard, 1.3 M in THF) (1.1 equiv)
    
  • Electrophile: Benzaldehyde, DMF, or Acid Chloride (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Drying: Flame-dry a round-bottom flask under Argon flow.

  • Solvation: Dissolve substrate in anhydrous THF (0.2 M) and cool to -20 °C .

    • Note: While I/Mg exchange is fast at -78°C, -20°C ensures complete conversion without risking Br/Mg exchange, which is kinetically much slower.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv) over 5 minutes. Stir at -20 °C for 30 minutes.
    
    • Mechanism:[2][3][4][5][6][7][8] The Mg coordinates to the OMe oxygen, directing the exchange specifically to the ortho-C6 position.

  • Trapping: Add the electrophile (1.2 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Quench: Quench with sat. NH

    
    Cl solution. Extract with EtOAc.
    

Why this works: The C-I bond is significantly weaker than the C-Br bond. The Knochel-Hauser base system (


-PrMgCl·LiCl) operates under kinetic control, exclusively targeting the iodine. The steric bulk of the 2-methyl group further protects the C3-bromide from inadvertent exchange.
Protocol C: Sequential Functionalization of C3-Br

Objective: To functionalize the remaining bromide after C6 has been derivatized.

Reagents:

  • Substrate: 6-Substituted-3-bromo-2-methylanisole

  • Coupling Partner: Boronic acid, Amine, or Alkyne

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl
    
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene

  • Temperature: 80–110 °C

Procedure:

  • Because the reactive Iodide is gone, "harsh" conditions are now permitted.

  • Use electron-rich, bulky ligands (e.g., XPhos , SPhos , or Buchwald G3 precatalysts ) to overcome the steric hindrance of the ortho-methyl group at C2.

  • Heat the reaction to reflux to drive the oxidative addition into the hindered C3-Br bond.

Comparative Data & Troubleshooting

VariableProtocol A (Suzuki)Protocol B (Mg-Exchange)
Primary Selectivity >98% C6-Iodo >95% C6-Iodo
Limiting Factor Temperature (>50°C causes scrambling)Time (Prolonged stirring >2h may scramble)
Steric Impact 2-Me improves selectivity (blocks C3)2-Me improves selectivity (blocks C3)
Common Pitfall Using highly active Pd-catalysts (e.g., Pd-162)Moisture in THF (Quenches Grignard)
Corrective Action Switch to Pd(PPh

)

, lower temp.
Re-distill THF, increase reagent to 1.2 eq.

References

  • Knochel, P.; et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition, 2021 , 60, 1536-1541. Link

  • Suzuki, A. "Organoboron Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, 2002 , 653, 83-90. Link

  • Fu, G. C.; et al. "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008 , 41, 1555-1564. Link

  • Stanforth, S. P. "Catalytic Cross-Coupling Reactions in Biaryl Synthesis." Tetrahedron, 1998 , 54, 263-303. Link

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333-3336. Link

Sources

Application Notes and Protocols for 3-Bromo-6-iodo-2-methylanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Orthogonal Halogenation in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Aryl and heteroaryl scaffolds form the backbone of a vast number of therapeutic agents. The ability to selectively introduce different substituents at specific positions on these rings is crucial for optimizing potency, selectivity, and pharmacokinetic properties. 3-Bromo-6-iodo-2-methylanisole emerges as a highly valuable, albeit specialized, building block designed for precisely this purpose. Its utility lies in the differential reactivity of its two halogen atoms—iodine and bromine—in palladium-catalyzed cross-coupling reactions. This "orthogonal" reactivity allows for the sequential and regioselective introduction of two different molecular fragments, making it a powerful tool for generating molecular diversity in drug discovery campaigns.[1]

This guide provides a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Synthesis of this compound

The preparation of this compound begins with the commercially available starting material, 2-methylanisole. The synthesis involves a two-step electrophilic aromatic substitution sequence. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The regiochemical outcome of the halogenation steps is controlled by the directing effects of these substituents and steric hindrance.

Proposed Synthetic Pathway

A plausible synthetic route involves an initial bromination followed by iodination. The bulky iodine electrophile will be directed to the less sterically hindered position.

Synthesis_of_this compound 2-methylanisole 2-methylanisole Intermediate 3-Bromo-2-methylanisole 2-methylanisole->Intermediate Br₂, FeBr₃ Product This compound Intermediate->Product I₂, HIO₃, H₂SO₄

Caption: Proposed synthesis of this compound from 2-methylanisole.

Core Application: Sequential Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is in sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a Pd(0) catalyst. This difference in reactivity allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for a subsequent, different coupling reaction.[2]

Mechanism of a Sequential Suzuki-Sonogashira Coupling

The following diagram illustrates a typical sequential coupling strategy, starting with a Suzuki coupling at the iodine position, followed by a Sonogashira coupling at the bromine position.

Sequential_Cross_Coupling Start This compound Step1 Suzuki Coupling (Ar¹-B(OH)₂, Pd Catalyst, Base) Start->Step1 Intermediate Aryl-substituted intermediate Step1->Intermediate Step2 Sonogashira Coupling (R²-C≡CH, Pd/Cu Catalysts, Base) Intermediate->Step2 Product Di-substituted Product Step2->Product

Caption: Workflow for a sequential Suzuki-Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki Coupling at the Iodine Position

This protocol describes the selective coupling of an arylboronic acid at the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (3)1,4-Dioxane1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5), XPhos (3)Cs₂CO₃ (2.5)THF801888-96

Note: The conditions in the table are adapted from general Suzuki coupling protocols and serve as a starting point for optimization.[3]

Protocol 2: Sonogashira Coupling at the Bromine Position

This protocol describes the coupling of a terminal alkyne to the C-Br bond of the product from Protocol 1.

Materials:

  • Bromo-aryl intermediate from Protocol 1 (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-aryl intermediate, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture (typically 50-80 °C) or stir at room temperature, depending on the substrate reactivity.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Medicinal Chemistry: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The this compound building block is ideal for constructing scaffolds found in many kinase inhibitors, which often feature a central aromatic core with diverse substituents to probe the ATP binding site. For instance, a di-substituted anisole scaffold can be synthesized to explore structure-activity relationships (SAR).[4][5][6][7]

Hypothetical Target Molecule:

Let's consider the synthesis of a hypothetical molecule where an aminopyrimidine moiety (common in kinase inhibitors) is installed at the 6-position via a Suzuki coupling, and a solubilizing group or a vector for further functionalization is introduced at the 3-position via a Sonogashira coupling.

Medicinal_Chemistry_Application Start This compound Step1 Suzuki Coupling (Aminopyrimidine boronic ester) Start->Step1 Intermediate Bromo-aminopyrimidine intermediate Step1->Intermediate Step2 Sonogashira Coupling (Propargyl alcohol) Intermediate->Step2 Product Hypothetical Kinase Inhibitor Scaffold Step2->Product

Caption: Synthesis of a hypothetical kinase inhibitor scaffold.

This synthetic strategy allows for the rapid generation of a library of analogs by varying the boronic acid and the alkyne used in the two coupling steps, facilitating a thorough exploration of the SAR.[8][9]

Conclusion

This compound represents a sophisticated building block for medicinal chemists engaged in the synthesis of complex bioactive molecules.[10][11][12] Its key advantage lies in the orthogonal reactivity of the C-I and C-Br bonds, which enables the controlled, sequential introduction of different substituents onto an aromatic core. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this versatile reagent in their drug discovery programs, accelerating the development of new therapeutic agents.

References

  • ResearchGate. (2025). Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (2018). Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F.. Organic Letters. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Retrieved from [Link]

  • MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]

  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]

  • PubMed. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Retrieved from [Link]

  • PubMed Central. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Retrieved from [Link]

  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]

  • PubMed. (2013). Synthesis and structure-activity relationships studies of brartemicin analogs as anti-invasive agents. Retrieved from [Link]

  • PubMed. (2012). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Retrieved from [Link]

  • ResearchGate. (2025). On Exploring Structure–Activity Relationships. Retrieved from [Link]

  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

  • Scott E. Denmark Group, University of Illinois Urbana-Champaign. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link]

  • PubMed. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. Retrieved from [Link]

  • Emory University. (2025). New reaction approach expands possibilities for drug discovery building blocks. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Asymmetric Conjugated Materials using 3-Bromo-6-iodo-2-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-iodo-2-methylanisole is a specialized tetra-substituted benzene scaffold designed for the modular construction of asymmetric conjugated systems.[1] Its strategic value lies in its orthogonal halogen reactivity (Iodine vs. Bromine) and steric/electronic tuning (Methoxy/Methyl).

In materials science, this molecule serves as a "linchpin" for synthesizing:

  • OLED Host Materials: Asymmetric cores linking electron-transporting and hole-transporting domains.[1]

  • Organic Photovoltaics (OPV): Donor-Acceptor (D-A) copolymers where precise sequence control is critical.[1]

  • Liquid Crystals: Mesogenic cores requiring specific lateral substitution (Methyl/Methoxy) to suppress crystallization and tune phase transition temperatures.[1]

This guide details the protocols for exploiting the reactivity difference between the C6-Iodo and C3-Bromo sites to achieve >95% regioselectivity in sequential cross-coupling reactions.[1]

Chemical Profile & Strategic Value[1]

Structural Logic

The molecule features a 1,2,3,6-substitution pattern on the benzene ring.

  • C1-Methoxy (OMe): Electron-donating group (EDG); increases solubility; directs ortho-lithiation if C-H activation is required.[1]

  • C2-Methyl (Me): Provides steric bulk to twist the backbone (increasing triplet energy in OLEDs) or prevent π-stacking aggregation.[1]

  • C3-Bromo (Br): The "latent" electrophile.[1] Reacts only under forcing conditions or with specialized ligands after the iodine is consumed.

  • C6-Iodo (I): The "active" electrophile.[1] Undergoes rapid oxidative addition with Pd(0) at mild temperatures, enabling the first selective coupling.

Reactivity Hierarchy

The bond dissociation energy (BDE) difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) allows for chemoselective functionalization.[1]

SiteSubstituentReactivityPrimary Application
C6 Iodo High Site A: First Cross-Coupling (Suzuki, Sonogashira) at RT-60°C.
C3 Bromo Medium Site B: Second Cross-Coupling or Buchwald-Hartwig Amination at >90°C.
C1 Methoxy Stable Solubilizing group; precursor to Phenol (via BBr3) for cyclization.[1]

Application 1: Synthesis of Asymmetric "Push-Pull" OLED Materials

Objective: Create a D-π-A (Donor-π-Acceptor) system by sequentially coupling an electron-rich aryl group (Donor) and an electron-poor aryl group (Acceptor).

Workflow Diagram

The following Graphviz diagram illustrates the sequential logic for synthesizing an asymmetric core.

G cluster_legend Reaction Conditions Start Starting Material This compound Step1 Step 1: Selective Coupling (C6-I) Pd(PPh3)4, Na2CO3, 60°C Start->Step1 + Aryl-Boronic Acid A (1.05 equiv) Inter Intermediate A (Mono-arylated at C6) Step1->Inter >95% Selectivity Step2 Step 2: Exhaustive Coupling (C3-Br) Pd(dppf)Cl2, K3PO4, 100°C Inter->Step2 + Aryl-Boronic Acid B (1.5 equiv) Final Final Asymmetric Product (D-π-A Core) Step2->Final Full Conversion key1 Blue: Kinetic Control (I-selective) key2 Red: Thermodynamic Forcing (Br-activation)

Caption: Sequential functionalization workflow exploiting the C-I vs. C-Br reactivity gap.

Detailed Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling (Site C6-I)[1]

Rationale: The Iodine atom at C6 is ortho to the Methoxy group. While sterically crowded, the electronic weakness of the C-I bond dominates. Using a mild base and a standard triphenylphosphine ligand system prevents premature activation of the C3-Bromine.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid A: Aryl-B(OH)2 (1.05 equiv)[1]

  • Catalyst: Pd(PPh3)4 (2-3 mol%)[1]

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a Schlenk flask with the substrate, Boronic Acid A, and Pd(PPh3)4. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add degassed solvent and aqueous Na2CO3 via syringe.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Critical Control Point: Monitor by TLC/HPLC.[1] Stop immediately upon consumption of the starting material. Prolonged heating may initiate minor coupling at the Bromine site.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO4.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product (Intermediate A) usually elutes significantly later than the starting material due to increased polarity/molecular weight.[1]

Expected Result: >90% Yield of the C6-arylated product with <2% bis-coupled byproduct.

Protocol B: Second Coupling at C3-Br (Site C3)

Rationale: The remaining Bromine at C3 is sterically hindered by the adjacent C2-Methyl group.[1] Standard conditions often fail. A specialized ligand (e.g., dppf or S-Phos) and higher temperatures are required to force oxidative addition.[1]

Reagents:

  • Substrate: Intermediate A (from Protocol A)

  • Boronic Acid B: Aryl-B(OH)2 (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd2(dba)3/S-Phos[1]

  • Base: K3PO4 (3.0 equiv, anhydrous or aqueous)

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • Setup: Combine Intermediate A, Boronic Acid B, catalyst, and base in a pressure vial.

  • Reaction: Heat to 100–110°C for 12–24 hours.

  • Workup: Standard aqueous workup.

  • Purification: Recrystallization is often preferred for materials applications to ensure >99.9% purity (removing Pd traces).[1]

Analytical Validation (QC)

To ensure the correct isomer was formed, compare the 1H NMR signals of the aromatic protons.

ProtonChemical Shift (δ)MultiplicityDiagnostic Change
H-4 ~7.2 - 7.4 ppmDoublet (J ≈ 8 Hz)Shifts upfield/downfield depending on Aryl A electronics.[1]
H-5 ~6.8 - 7.0 ppmDoublet (J ≈ 8 Hz)Key Indicator: If coupling occurred at C6 (I), H-5 coupling constant remains ~8Hz (ortho to H-4).[1]
OMe ~3.7 - 3.8 ppmSingletRemains distinct; integration 3H.[1]
Me ~2.3 - 2.4 ppmSingletShifts slightly; confirms steric environment integrity.[1]

Note: If H-4 and H-5 appear as singlets, it implies substitution at C4/C5, which is incorrect for this scaffold.[1] They must remain an ortho-coupled AB system.

Advanced Application: Fused Heterocycle Synthesis

For drug discovery or advanced organic electronics (e.g., PLEDs), the C1-Methoxy and C2-Methyl groups can be leveraged to form fused rings after the initial couplings.

  • Benzofuran Synthesis:

    • Perform Protocol A (Coupling at C6).[1]

    • Perform Protocol B with an ortho-formyl phenylboronic acid.[1]

    • Demethylate C1-OMe (using BBr3).[1]

    • Intramolecular cyclization (McMurry or acid-catalyzed) to form a substituted benzofuran core.[1]

References

  • Synthesis of Polyhalogenated Anisoles

    • General preparation of bromo-iodo-anisoles via diazonium salts or direct halogenation.[1]

    • Source: Oakwood Chemical / Sigma-Aldrich Product Data Sheets (CAS 1823403-07-1).[1]

  • Selective Suzuki-Miyaura Coupling Methodologies

    • Chemoselective cross-coupling of bromo-iodo-arenes.
    • Source: Organic Chemistry Portal - Suzuki Coupling.
  • Applications in Conjugated Polymers

    • Synthesis of Poly(p-phenylene)
    • Source: ResearchGate - Poly(alkyl-substituted p-phenylene ethynylene)s.[1]

  • Steric Tuning in Cross-Coupling

    • Impact of ortho-methyl groups on Pd-c
    • Source: BenchChem Applic

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling of Dihaloanisoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Selectivity in Dihaloanisole Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Level: Tier 3 (Advanced Mechanistic Analysis)

Introduction: The Dihaloanisole Challenge

Dihaloanisoles (e.g., 2,4-dichloroanisole) are high-value scaffolds in drug discovery, serving as precursors for biaryl ethers and complex heterocycles. However, their dual-halogenated nature combined with the electron-donating methoxy group creates a "perfect storm" for three specific failure modes:

  • Regioselectivity Loss: Competition between the ortho-C2 and para-C4 positions.

  • Hydrodehalogenation: Unwanted reduction of the carbon-halogen bond.

  • Ether Cleavage: Demethylation of the anisole to a phenol.

This guide treats your experimental setup as a system to be debugged. Use the tickets below to diagnose and resolve your specific chemical issue.

Troubleshooting Tickets (Q&A)

Ticket #001: "I’m getting a mixture of regioisomers, or the wrong one."

User Issue: I am attempting a Suzuki coupling on 2,4-dichloroanisole. I want to couple at the C4 position, but I see significant C2 coupling or a 1:1 mixture.

Diagnosis: The regioselectivity in 2,4-dichloroanisole is governed by a conflict between sterics and electronics .[1]

  • Sterics (Favors C4): The C2 position is ortho to the methoxy (-OMe) group. The -OMe group creates a steric clash with the incoming palladium catalyst, hindering oxidative addition at C2. The C4 position is para and sterically open.

  • Electronics (Favors C4): The -OMe group is an Electron Donating Group (EDG) by resonance. It deactivates the ring toward oxidative addition (which requires an electron-deficient ring). However, the deactivation is most pronounced at the ortho (C2) and para (C4) positions. Because C2 is also sterically hindered, C4 remains the kinetically preferred site for the first oxidative addition.

Resolution: To maximize C4 selectivity, you must amplify the steric penalty at C2.

  • Ligand Switch: Switch to bulky, electron-rich phosphine ligands. SPhos or XPhos are the gold standards here. Their bulk makes it mechanically difficult for the Pd center to access the crowded C2 position, forcing reaction at C4.

  • Solvent Choice: Use non-coordinating solvents (Toluene, Dioxane). Coordinating solvents can sometimes stabilize the transition state for the more difficult C2 insertion.

Ticket #002: "My product mass is [M-Cl+H]. The halogen disappeared."

User Issue: I am seeing a side product where the halogen atom has been replaced by a hydrogen atom.

Diagnosis: This is Hydrodehalogenation . It occurs when the oxidative addition intermediate (L-Pd(II)-Ar-X) undergoes a ligand exchange with a hydride source instead of transmetalating with the boronic acid.

  • Mechanism: The Pd(II) species undergoes

    
    -hydride elimination from an alkoxide base or an alcoholic solvent, forming a Pd-H species. This is followed by reductive elimination to form Ar-H.
    

Resolution:

  • Eliminate Hydride Sources: If you are using Isopropanol or Ethanol as co-solvents, stop immediately. These are excellent hydride donors. Switch to DMF , Toluene , or Dioxane .

  • Base Management: Avoid bases that can form stable alkoxides with

    
    -hydrogens (e.g., ethoxide). Switch to inorganic bases like K₃PO₄  or Cs₂CO₃  which cannot donate hydrides.
    
Ticket #003: "I see a new spot that stains phenolic (acidic)."

User Issue: My anisole methyl group is gone. I have formed a chlorophenol.

Diagnosis: This is Demethylation (Ether Cleavage). While rare in standard couplings, it happens under two conditions:

  • Nucleophilic Attack: Strong bases (like NaOtBu) at high temperatures (>100°C) can attack the methyl group via an SN2 mechanism, cleaving the ether.

  • Lewis Acid Activation: If you are using Lewis acidic additives or if the reaction generates significant Lewis acids (e.g., Magnesium salts from Grignards), the oxygen can coordinate, facilitating cleavage.

Resolution:

  • Lower Temperature: Reduce reaction temperature to 60-80°C.

  • Milder Base: Switch from alkoxides (NaOtBu) to carbonates (K₂CO₃) or phosphates (K₃PO₄).

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing your reaction based on the observed side products.

Troubleshooting Start Analyze LCMS/NMR Data Issue_Regio Issue: Mixture of Isomers (C2 vs C4) Start->Issue_Regio Issue_Reduct Issue: Mass [M-X+H] (Hydrodehalogenation) Start->Issue_Reduct Issue_Phenol Issue: Phenol Formation (Demethylation) Start->Issue_Phenol Sol_Ligand Solution: Increase Ligand Bulk (Use SPhos/XPhos) Issue_Regio->Sol_Ligand Amplifies Steric Bias Sol_Solvent Solution: Remove Alcohols (Switch to Toluene/DMF) Issue_Reduct->Sol_Solvent Removes Hydride Source Sol_Base Solution: Milder Base (Switch to K3PO4) Issue_Phenol->Sol_Base Reduces Nucleophilicity

Caption: Diagnostic flow for identifying and resolving primary failure modes in dihaloanisole coupling.

Mechanistic Insight: The Selectivity Filter

Why does the bulky ligand work? The diagram below visualizes the steric clash that prevents C2 reaction.

Mechanism Substrate 2,4-Dichloroanisole C4_Path Path A: C4 Attack (Para to OMe) Substrate->C4_Path Low Steric Hindrance C2_Path Path B: C2 Attack (Ortho to OMe) Substrate->C2_Path High Steric Hindrance (OMe vs Ligand) Outcome_C4 Product: C4-Biaryl (Major) C4_Path->Outcome_C4 Outcome_C2 Product: C2-Biaryl (Minor/Trace) C2_Path->Outcome_C2 Blocked by Bulky Ligand

Caption: Mechanistic pathway showing how steric hindrance at the ortho-position (C2) directs the catalyst to the para-position (C4).

Validated Protocol: C4-Selective Mono-Arylation

This protocol is designed to minimize hydrodehalogenation and maximize C4 selectivity for 2,4-dichloroanisole.

Reaction Parameters:

  • Substrate: 2,4-Dichloroanisole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

  • Temp: 80 °C

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add 2,4-dichloroanisole (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

    • Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins before addition can improve active species formation.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

    • Critical: This prevents homocoupling of the boronic acid.

  • Add Solvent: Add degassed Toluene and Water via syringe.

  • Heat: Place in a pre-heated block at 80 °C. Stir vigorously (1000 rpm) as this is a biphasic mixture.

  • Monitor: Check LCMS at 2 hours.

    • Success Criteria: Disappearance of starting material, appearance of mono-coupled product. Minimal [M-Cl+H] (hydrodehalogenation) observed.

Data Summary: Solvent Effects on Side Reactions

Solvent SystemC4:C2 SelectivityHydrodehalogenation RiskRecommendation
Toluene/H₂O HighLowRecommended
DMF ModerateModerate (at high T)Use for insoluble substrates
Isopropanol LowHigh AVOID (Hydride source)
Ethanol LowHigh AVOID (Hydride source)
THF ModerateLowGood alternative to Toluene

References

  • Mechanistic Origins of Selectivity: Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Source: MDPI (Molecules), 2020. URL:[Link]

  • Hydrodehalogenation Mechanisms: Title: A mechanistic investigation of hydrodehalogenation using ESI-MS. Source: Chemical Communications (RSC), 2013. URL:[Link]

  • General Cross-Coupling Guides: Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies. Source: Chemistry LibreTexts. URL:[Link]

Sources

Technical Support Center: Purification of 3-Bromo-6-iodo-2-methylanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-iodo-2-methylanisole is a critical highly-functionalized arene scaffold, primarily used as a linchpin in orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the C-I bond, Buchwald-Hartwig at the C-Br bond).[1]

Users frequently encounter three primary failure modes:

  • Regioisomeric Co-elution: Difficulty separating the 6-iodo target from 4-iodo or 4,6-diiodo byproducts.

  • Protodeiodination: Loss of the iodine atom on acidic stationary phases (silica gel).

  • Crystallization "Oiling Out": Formation of supersaturated oils rather than discrete crystals due to the steric bulk of the 2-methyl group.

This guide provides validated protocols to resolve these specific bottlenecks.

Module 1: Chromatographic Separation

The Core Challenge: Silica Acidity & Regioisomerism

Standard flash chromatography often fails because the 2-methyl group twists the methoxy substituent out of plane, reducing the electronic differentiation between regioisomers. Furthermore, standard silica gel (pH ~5.5-6.[1]0) can catalyze protodeiodination, visible as a purple band (free iodine) on the column.

Protocol A: Buffered Silica Gel Chromatography

Use this for crude purity <85% or when resolving close-running isomers.[1]

Reagents:

  • Silica Gel (40–63 µm, 60 Å).[2]

  • Triethylamine (Et₃N) or 1% Methanolic Ammonia.

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

Step-by-Step Workflow:

  • Slurry Preparation: Suspend silica gel in the starting mobile phase (e.g., 100% Hexanes) containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush with 3 column volumes (CV) of the buffered solvent. This neutralizes acidic silanol sites.

  • Loading: Dissolve the crude oil in a minimum amount of Toluene (avoid DCM if possible, as it can promote radical halogen exchange under light).

  • Elution: Run a shallow gradient.

    • Standard: 0% to 5% EtOAc in Hexanes over 20 CV.

    • Note: The 3-bromo-6-iodo isomer typically elutes after the 3-bromo-4-iodo impurity due to the "ortho effect" of the iodine interacting with the methoxy oxygen.

Protocol B: Silver Nitrate Impregnated Silica (Argentation)

Use this ONLY if standard buffering fails to separate regioisomers.

Silver ions (


) form weak 

-complexes with halides. The steric bulk of the 6-iodo position (flanked by OMe and H) differs from the 4-iodo position, altering retention times.
  • Dissolve

    
     (10% w/w of silica weight) in Acetonitrile.
    
  • Add dry silica gel and rotary evaporate until a free-flowing powder remains.

  • Pack column in the dark (aluminum foil wrap) to prevent silver reduction.

  • Elute with non-polar solvents (Hexanes/Toluene).

Module 2: Crystallization Techniques

The Core Challenge: The "Oiling Out" Phenomenon

The 2-methyl group disrupts the crystal lattice packing energy. If the solution is too concentrated or cooled too quickly, the compound separates as a distinct liquid phase (oil) before crystallizing.[3]

Recommended Solvent Systems
Solvent SystemRatio (v/v)MechanismSuitability
MeOH / Water 10:1 to 5:1Anti-solvent precipitationHigh. Best for removing non-polar tar.[1]
Hexanes / Toluene 20:1Temperature differentialMedium. Good for removing regioisomers.
Pentane / Et₂O 10:1Evaporative coolingLow. Risk of creeping/oiling.
Protocol C: Two-Solvent Recrystallization (Anti-Oiling)
  • Dissolution: Dissolve 10g of crude solid in the minimum boiling Methanol (~30-40 mL).

  • Clarification: If the solution is dark, treat with activated charcoal for 5 mins, then hot-filter through Celite.

  • The "Cloud Point": While keeping the solution at gentle reflux, add hot Water dropwise until a persistent turbidity (cloudiness) appears.

  • The Re-solubilization: Add boiling Methanol dropwise just until the solution becomes clear again.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to cool slowly to room temperature (25°C) over 4 hours.

    • Crucial: Do not place in an ice bath immediately. This causes oiling.

    • Once crystals form at RT, move to 4°C fridge.

Module 3: Stability & Handling

Visualizing the Degradation Pathway

The C-I bond is the "weak link" (Bond Dissociation Energy ~50-60 kcal/mol). Light and acid accelerate homolytic cleavage.

Deiodination Start This compound Radical Aryl Radical Intermediate Start->Radical Homolysis Acid Acidic Silica / Light (hν) Acid->Radical Product De-iodinated Byproduct (3-Bromo-2-methylanisole) Radical->Product H-Abstraction Iodine Free Iodine (I₂) (Purple Color) Radical->Iodine Dimerization

Figure 1: Mechanism of degradation during purification. Acidic sites on silica gel or UV light exposure cleave the weak C-I bond, releasing purple iodine vapor.

Troubleshooting & FAQs

Q1: My column turned purple/brown halfway through. What happened?

A: You have triggered protodeiodination . The acidic protons on the silica surface attacked the C-I bond.

  • Fix: Immediately flush the column with 100% EtOAc to recover whatever material is left. For the next run, you must pretreat the silica with 1% Triethylamine (Protocol A).

Q2: I see two spots on TLC that overlap. How do I separate them?

A: These are likely the 4-iodo and 6-iodo regioisomers.

  • TLC Tip: Run the TLC in 100% Toluene . The pi-stacking interactions often differentiate isomers better than Hex/EtOAc.

  • Separation: If they are <0.1 Rf apart, chromatography is inefficient. Switch to Fractional Crystallization (Protocol C) or use Silver Nitrate Silica .

Q3: The product is oiling out at the bottom of the flask during recrystallization.

A: You likely cooled it too fast or used too much anti-solvent (water).

  • Fix: Re-heat the mixture until it is a single phase. Add a small amount (1-2 mL) of the "good" solvent (Methanol). Scratch the side of the glass with a spatula to induce nucleation while the oil is hot. Allow to cool very slowly.

Q4: Can I distill this compound?

A: Not recommended. Aryl iodides have high boiling points and are thermally sensitive. Prolonged heating >120°C often leads to extensive decomposition and iodine liberation. Vacuum sublimation is a safer alternative for small scales (<1g).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for aryl halide purification and silica buffering).

  • Oka, T., et al. (2022).[1] "Aryl Boronic Esters Are Stable on Silica Gel." ResearchGate. (Discusses silica stability and buffering for sensitive aryl species).

  • Department of Chemistry, University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (Guidelines for solvent selection and "oiling out" troubleshooting).

  • Chemical Safety Data Sheets. "3-Bromo-2-methylanisole." (Safety and handling data for the core scaffold).

Sources

Troubleshooting low conversion in Suzuki coupling of 3-Bromo-6-iodo-2-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties with the Suzuki-Miyaura coupling of 3-Bromo-6-iodo-2-methylanisole .[1][2]

This substrate presents a classic "chemoselectivity vs. reactivity" paradox: while the iodine atom (C6) is the intended coupling site, the electron-rich nature of the anisole ring and the steric influence of the ortho-methoxy group often lead to stalled catalytic cycles or unwanted side reactions.

Diagnostic Hub: Triage Your Issue

Before altering your protocol, identify the specific failure mode using the flowchart below. "Low conversion" is a symptom; we must identify the disease.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Is Starting Material (SM) consumed? Start->CheckSM NoSM No: SM remains intact CheckSM->NoSM > 50% SM left YesSM Yes: SM is gone CheckSM->YesSM SM Consumed CheckProd Is the Desired Product (Coupling at C6-I) formed? Dehalo ISSUE: Protodehalogenation (I replaced by H) CheckProd->Dehalo Mass = SM - 126 + 1 WrongSite ISSUE: Regioselectivity Loss (Coupling at C3-Br) CheckProd->WrongSite Coupling at Br Homo ISSUE: Boronic Acid Homocoupling (Oxidant leak) CheckProd->Homo Biaryl Boronate formed CatArrest ISSUE: Catalytic Cycle Arrest (Oxidative Addition Failure) NoSM->CatArrest YesSM->CheckProd

Figure 1: Diagnostic Logic Flow. Use LC-MS/GC-MS to confirm the identity of the remaining species. Note: "SM" = Starting Material.[1][2]

Troubleshooting Guides

Issue A: The Reaction Stalls (Catalytic Cycle Arrest)

Symptom: Starting material is unreacted. The catalyst may have precipitated as Pd black. Root Cause: The substrate is an electron-rich aryl halide .[1][2] The methoxy group (-OMe) at C1 is an Electron Donating Group (EDG).[1][2] This increases the electron density at the C6-I bond, making the oxidative addition of Palladium (Pd) significantly slower than with electron-deficient substrates (e.g., 4-iodonitrobenzene).

  • Standard Pd(PPh3)4 Failure: Triphenylphosphine (PPh3) is often not electron-rich enough to force Pd into the oxidative addition step on this deactivated ring.[1][2]

  • Steric "Picket Fence": The C6-I position is flanked by the -OMe group.[1][2] While not as bulky as a t-butyl group, the oxygen lone pairs can coordinate or repel incoming ligands, destabilizing the transition state.

Corrective Protocol:

  • Switch Ligand: Move to Buchwald Dialkylbiaryl Phosphines (e.g., SPhos or XPhos) or Bis-phosphines (e.g., dppf).[1][2] These are electron-rich (accelerating oxidative addition) and bulky (promoting reductive elimination).[1][2]

  • Increase Temperature: Electron-rich substrates often require 80–100°C. Room temperature is insufficient.[1][2]

Issue B: Protodehalogenation (Iodine Replaced by Hydrogen)

Symptom: You observe a byproduct with Mass = [SM] - 126 (I) + 1 (H).[1][2] Root Cause: This is the "Silent Killer" of aryl iodide couplings.

  • Mechanism: After oxidative addition, if Transmetallation is slow (due to sterics), the Pd(II)-Ar species sits idle.

  • Hydride Source: If you are using alcoholic solvents (MeOH, EtOH, iPrOH), the Pd species undergoes

    
    -hydride elimination from the solvent alkoxide, forming a Pd-H species.
    
  • Reductive Elimination: The Pd-H species reductively eliminates with the aryl ring, replacing the Iodine with a Hydrogen.

Corrective Protocol:

  • Solvent Switch: ELIMINATE ALCOHOLS. Use strictly aprotic solvents like 1,4-Dioxane, Toluene, or DMF.[1]

  • Base Switch: Switch from alkoxide bases (NaOEt) to inorganic carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4).[2]

  • Water Control: While Suzuki coupling requires some water for the boronate activation, excess water can promote dehalogenation in certain cycles. Use a defined ratio (e.g., 4:1 Dioxane:H2O).

Issue C: Loss of Chemoselectivity (Coupling at Bromine)

Symptom: Coupling occurs at C3-Br instead of (or in addition to) C6-I. Root Cause:

  • Over-active Catalyst: Using a catalyst that is too active (e.g., Pd(dtbpf)Cl2) can lower the energy barrier for inserting into the C-Br bond, eroding the natural preference for C-I.

  • Temperature: Running the reaction at reflux (>100°C) often overcomes the activation energy difference between C-I and C-Br.

Corrective Protocol:

  • Temperature Control: Lower the temperature to 40–60°C. The C-I bond should react here, while the C-Br bond remains inert.

  • Stoichiometry: Ensure you are using only 1.0–1.1 equivalents of the boronic acid. Excess boronic acid drives the second coupling.

Optimized Protocol (The "Gold Standard")

This protocol is designed to maximize Oxidative Addition (to overcome the electron-rich ring) while preserving Chemoselectivity (I > Br).[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.1 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)[1][2]

    • Why? The dppf ligand has a large bite angle and is robust. It is excellent for differentiating between I and Br.[1][2] Alternatively, Pd(PPh3)4 can work if the boronic acid is highly reactive, but dppf is more reliable for this specific scaffold.

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)[1][2]

    • Why? Carbonates are mild enough to prevent side reactions but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why? Dioxane is aprotic (prevents dehalogenation) and has a high boiling point.[1][2]

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with the Substrate, Boronic Acid, and Base. Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.[2]

  • Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add the Pd catalyst quickly. (Or add catalyst in step 1 if using a glovebox).

  • Reaction: Heat to 60°C for 4–12 hours.

    • Checkpoint: Check LC-MS at 2 hours. If conversion is <10%, raise temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water/brine.[1][2][3] The C3-Br should remain intact.[1][2]

Mechanistic Visualization: Chemoselectivity

Understanding why the Iodine reacts first is crucial for troubleshooting.

Chemoselectivity Substrate This compound PathI Path A: C-I Insertion (Bond Energy: ~65 kcal/mol) Substrate->PathI FAST (Kinetic Control) PathBr Path B: C-Br Insertion (Bond Energy: ~81 kcal/mol) Substrate->PathBr SLOW (High Temp Required) IntA Oxidative Addition Complex A (Pd inserted at C6) PathI->IntA IntB Oxidative Addition Complex B (Pd inserted at C3) PathBr->IntB Product DESIRED PRODUCT (Coupled at C6) IntA->Product + Boronic Acid Byproduct UNDESIRED PRODUCT (Coupled at C3) IntB->Byproduct

Figure 2: Kinetic Selectivity. The C-I bond is significantly weaker than the C-Br bond, allowing for selective coupling under mild conditions (Kinetic Control).[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C (Heterogeneous Catalyst) for this reaction? A: generally, No. While Pd/C works for simple couplings, it often struggles with sterically hindered or chemoselective couplings. It also has a higher tendency to cause dehalogenation (stripping the Iodine and Bromine) due to the high surface area and hydrogen adsorption. Stick to homogeneous catalysts like Pd(dppf)Cl2 or SPhos-Pd-G2.[1][2]

Q: I see a "homocoupling" spot on my TLC. What happened? A: Homocoupling (Ar-Ar dimerization of the boronic acid) indicates that the oxidative addition step (Pd inserting into your aryl iodide) is too slow, or oxygen is present.

  • Fix: Degas your solvents more thoroughly (sparge with Argon for 15 mins).[1][2]

  • Fix: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the aryl iodide.

Q: Why is the "2-methyl" group important? A: The 2-methyl group is meta to the iodine but ortho to the bromine. It actually protects the bromine from reacting! This steric bulk around the bromine atom further enhances the selectivity for the iodine position, which is only hindered by the methoxy group.

Q: Can I use THF instead of Dioxane? A: Yes, but THF boils at 66°C. If you need to push the reaction to 80°C or 100°C to overcome the electron-rich deactivation, Dioxane or Toluene is preferred.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1][2]

  • Castillo, J. C., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 121, 12236–12290. Link[1][2]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2] (Foundational work on bulky phosphines for hindered/deactivated substrates). Link

  • Navarro, O., et al. (2004). General Method for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides and Bromides.[5] The Journal of Organic Chemistry, 69(9), 3173–3180. Link[1][2]

Sources

Navigating the Synthesis and Purification of 3-Bromo-6-iodo-2-methylanisole Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-iodo-2-methylanisole. This guide is designed to provide in-depth, practical advice on the work-up and purification of reactions involving this versatile building block. My aim is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry, enabling you to troubleshoot and optimize your reactions effectively.

The Unique Reactivity of this compound

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex aromatic systems. Its utility stems from the differential reactivity of the two halogen substituents. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., palladium(0)) compared to the more robust carbon-bromine bond. This allows for selective functionalization at the 6-position, leaving the bromine at the 3-position available for subsequent transformations.

This selective reactivity is a cornerstone of its application in sequential cross-coupling reactions. However, this delicate balance also presents challenges in the work-up and purification stages. Incomplete reactions, side products from loss of selectivity, and the presence of organometallic residues can complicate the isolation of the desired product.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the work-up of reactions involving this compound.

General Work-up Questions

Q1: What is a standard aqueous work-up procedure for a Suzuki-Miyaura coupling reaction with this compound?

A standard aqueous work-up aims to remove the palladium catalyst, inorganic salts (from the base), and any excess boronic acid or its byproducts.[1][2][3]

Step-by-Step General Aqueous Work-up Protocol:

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was conducted at high temperatures, this is a critical first step to ensure safety and prevent solvent evaporation during quenching.

  • Solvent Removal (Optional but Recommended): If your reaction was performed in a water-miscible solvent like THF or dioxane, it is often beneficial to remove the bulk of the solvent under reduced pressure (rotary evaporation). This will improve the efficiency of the subsequent liquid-liquid extraction.

  • Dilution: Dilute the residue or the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or toluene. Ethyl acetate is a common first choice due to its moderate polarity and ease of removal.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water or Brine: To remove the bulk of inorganic salts.

    • Aqueous Base (e.g., saturated NaHCO₃ or 1M NaOH): To remove unreacted boronic acid and any acidic byproducts.

    • Brine: To reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Q2: I am observing debromination as a significant side product in my Suzuki coupling. How can I minimize this during the reaction and work-up?

Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[4] It is often promoted by the formation of palladium-hydride species.

Troubleshooting Debromination:

  • Choice of Base: Strong bases, particularly alkoxides, can facilitate the formation of palladium-hydride species. Switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can significantly reduce debromination.[4]

  • Reaction Temperature: Lowering the reaction temperature can disfavor the debromination pathway, which may have a higher activation energy.[4]

  • Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus the formation of hydride species. Experimenting with different ligands can be beneficial.

  • Work-up Considerations: During the work-up, avoid prolonged exposure to acidic or basic conditions at elevated temperatures, which could potentially promote further degradation of any remaining starting material or product. A swift and efficient work-up is key.

Grignard and Organolithium Reactions

Q3: How should I properly quench a Grignard or organolithium reaction involving this compound?

Quenching these highly reactive organometallic species must be done carefully to ensure safety and maximize product yield.[5]

Quenching Protocol:

  • Cooling: The reaction mixture should be cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) before quenching. This is crucial to control the exothermicity of the quench.

  • Slow Addition of a Protic Source: Slowly add a quenching agent. For simple protonation, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over water alone as it is less basic and can help prevent the formation of magnesium hydroxides which can complicate extraction.[6] For quenching with an electrophile (e.g., CO₂ for carboxylation), the electrophile is added slowly at low temperature.

  • Warming to Room Temperature: Allow the quenched mixture to slowly warm to room temperature with stirring.

  • Extraction: Proceed with a standard aqueous work-up, typically involving dilution with an organic solvent and washing with water and brine.

Safety First: Never add water or a protic solvent directly to a warm Grignard or organolithium reaction. The reaction can be violently exothermic, leading to splashing and a potential fire hazard.[5]

Purification Challenges

Q4: My crude product after work-up is an oil, but I expect a solid. What are my next steps?

An oily crude product can be due to residual solvent or impurities.

Purification Strategy for Oily Products:

  • High Vacuum: Ensure all solvent has been removed by placing the crude product under high vacuum for an extended period.

  • Trituration: If the product is expected to be a solid, trituration can induce crystallization. This involves adding a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble. The solid product can then be isolated by filtration. Common trituration solvents include hexanes, pentane, or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: If trituration fails, purification by column chromatography is the next logical step. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective for separating halogenated aromatic compounds.

Q5: What are the best practices for column chromatography of these compounds?

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of ~0.2-0.3 for the desired product.

  • Silica Gel: Standard silica gel is usually effective.

  • Detection: These compounds are often UV-active, making them easy to visualize on TLC plates with a UV lamp.

Experimental Workflow for a Selective Suzuki-Miyaura Coupling

This section provides a detailed workflow for a selective Suzuki-Miyaura coupling at the 6-position of this compound, followed by a robust work-up procedure.

Reaction Setup and Monitoring

Suzuki_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine this compound, boronic acid, base (e.g., K2CO3), and solvent (e.g., dioxane/water) in a flask. B 2. Sparge with an inert gas (e.g., Argon or Nitrogen). A->B C 3. Add Palladium catalyst (e.g., Pd(PPh3)4). B->C D 4. Heat the reaction mixture (e.g., 80-100 °C). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature. E->F Reaction Complete G 7. Dilute with Ethyl Acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry organic layer (Na2SO4). H->I J 10. Filter and concentrate. I->J K 11. Purify by column chromatography (if necessary). J->K

Caption: Workflow for a selective Suzuki-Miyaura coupling and subsequent work-up.

Quantitative Data Summary

The following table provides a hypothetical but representative example of the quantities that might be used in a lab-scale reaction.

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound326.971.0327 mg
Arylboronic acid(variable)1.21.2 equivalents
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Dioxane--8 mL
Water--2 mL

Troubleshooting Logic Diagram

When a reaction does not proceed as expected, a logical approach to troubleshooting is essential.

Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Formation Cause1 Inactive Catalyst Problem->Cause1 Cause2 Poor Quality Reagents/Solvents Problem->Cause2 Cause3 Incorrect Reaction Conditions Problem->Cause3 Cause4 Side Reactions (e.g., Debromination) Problem->Cause4 Sol1 Use fresh catalyst or a different precatalyst. Cause1->Sol1 Sol2 Ensure reagents are pure and solvents are dry/degassed. Cause2->Sol2 Sol3 Optimize temperature, time, and base. Cause3->Sol3 Sol4 Change base, lower temperature, or screen ligands. Cause4->Sol4

Caption: A logical flow for troubleshooting common reaction failures.

Concluding Remarks

The successful use of this compound in organic synthesis is highly dependent on careful execution of both the reaction and the subsequent work-up and purification. By understanding the principles of selective reactivity and the potential pitfalls such as side reactions and purification challenges, researchers can confidently employ this versatile building block in their synthetic endeavors. This guide serves as a starting point, and as with all chemistry, careful observation and a systematic approach to optimization will lead to the best results.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry of 1-bromo-4-iodo-3-methoxy-2-methylbenzene and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Versatile Building Block

1-bromo-4-iodo-3-methoxy-2-methylbenzene is a polysubstituted aromatic compound of significant interest in synthetic chemistry. Its utility as a building block stems from the differential reactivity of its halogen substituents; the carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond.[1][2] This allows for selective, stepwise functionalization, making it a valuable precursor in the synthesis of complex molecules for pharmaceuticals and advanced materials.[3] However, the very features that make this molecule synthetically useful—its multiple, heavy halogen atoms and varied substitution pattern—present unique challenges for characterization by mass spectrometry.

This guide provides a comparative analysis of mass spectrometric techniques for the characterization of 1-bromo-4-iodo-3-methoxy-2-methylbenzene and its potential reaction products. We will explore the fundamental differences between "hard" and "soft" ionization methods, providing field-proven insights into experimental design, data interpretation, and the strategic selection of the optimal analytical approach.

Comparing Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of organic molecules. It dictates whether you primarily observe the intact molecular ion or a rich pattern of fragment ions. This choice, in turn, depends on the analytical goal: are you trying to confirm the molecular weight of an expected product, or elucidate the structure of an unknown compound?

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte in the gas phase.[4][5] This process is energetic enough to not only ionize the molecule but also cause extensive and reproducible fragmentation.[6][7] This fragmentation provides a detailed "fingerprint" of the molecule's structure but can sometimes lead to the complete absence of the molecular ion peak.[8][9]

  • Electrospray Ionization (ESI): A "soft" ionization technique where ions are generated from a solution by creating a fine, charged spray in a strong electric field.[4] This method imparts very little excess energy to the analyte, resulting in minimal fragmentation.[8][10] The resulting spectrum is typically dominated by pseudomolecular ions, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺, making it ideal for unequivocally determining molecular weight.[4]

The following sections will compare these two techniques using 1-bromo-4-iodo-3-methoxy-2-methylbenzene and two of its plausible synthetic derivatives as examples:

  • Product A: Resulting from a selective Suzuki coupling at the iodo position with phenylboronic acid.

  • Product B: Resulting from a Buchwald-Hartwig amination at the iodo position with morpholine.[11][12][13]

Analysis of the Starting Material: 1-bromo-4-iodo-3-methoxy-2-methylbenzene

The molecular weight of the starting material is 341.92 g/mol . Its structure presents several key features that influence its mass spectrum: two different halogen atoms (Br and I), a methoxy group, and a methyl group on an aromatic ring.

Electron Ionization (EI-MS) Analysis

EI-MS is expected to produce significant fragmentation. The stability of the aromatic ring means the molecular ion should be observable. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[9][14] Iodine is monoisotopic (¹²⁷I), simplifying its spectral signature.[9][15]

Predicted EI Fragmentation Pathway

G M [M]⁺˙ m/z 342/344 F1 [M - CH₃]⁺ m/z 327/329 M->F1 - •CH₃ F2 [M - I]⁺ m/z 215/217 M->F2 - •I F3 [M - Br]⁺ m/z 263 M->F3 - •Br F5 [I]⁺ m/z 127 M->F5 F4 [M - CH₃ - CO]⁺ m/z 299/301 F1->F4 - CO

Caption: Predicted EI fragmentation of 1-bromo-4-iodo-3-methoxy-2-methylbenzene.

Table 1: Hypothetical EI-MS Data for Starting Material

m/z (Relative Intensity %)Isotopic PatternAssignmentRationale for Fragmentation
342/344 (35/34)M/M+2 (1:1)[M]⁺˙ (Molecular Ion)Ionization of the parent molecule. The 1:1 isotopic signature confirms the presence of one bromine atom.
327/329 (100/98)M/M+2 (1:1)[M - CH₃]⁺ (Base Peak)Loss of a methyl radical to form a stable benzylic-type cation. This is often a favored fragmentation pathway for alkylbenzenes.
299/301 (15/14)M/M+2 (1:1)[M - CH₃ - CO]⁺ Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion, a common fragmentation for methoxy-substituted aromatics.
263 (25)M[M - Br]⁺ Cleavage of the C-Br bond.
215/217 (5/5)M/M+2 (1:1)[M - I]⁺ Cleavage of the C-I bond. The lower intensity relative to C-Br cleavage reflects the relative bond strengths.
127 (8)M[I]⁺ Iodine cation.
Electrospray Ionization (ESI-MS) Analysis

As a non-polar aromatic halide, this compound is not ideally suited for ESI, which favors polar and pre-charged analytes. However, ionization can often be achieved via adduct formation with cations present in the solvent, such as Na⁺ or K⁺, or by protonation if a protic solvent and acidic modifier are used. The key advantage would be the unambiguous determination of the molecular weight with minimal fragmentation.

Table 2: Hypothetical ESI-MS Data for Starting Material

m/z (Relative Intensity %)Isotopic PatternAssignmentRationale for Ionization
343/345 (100/98)M/M+2 (1:1)[M+H]⁺ Protonation of the parent molecule, likely on the methoxy oxygen.
365/367 (40/39)M/M+2 (1:1)[M+Na]⁺ Formation of an adduct with sodium ions present as impurities in the solvent or glassware.

Comparative Analysis of Synthetic Products

Now, let's examine how EI and ESI would be used to characterize the products of two common cross-coupling reactions.

Product A: 4-bromo-3-methoxy-2-methyl-1,1'-biphenyl (Suzuki Product)

This product is formed by replacing the iodine atom with a phenyl group. Its molecular weight is 290.03 g/mol .

Table 3: Comparative MS Data for Product A

Ionization ModeKey m/z (Rel. Intensity %)Isotopic PatternInterpretation and Rationale
EI-MS 290/292 (85/83)M/M+2 (1:1)[M]⁺˙ . The strong molecular ion peak is characteristic of stable biaryl systems.
275/277 (100/98)M/M+2 (1:1)[M - CH₃]⁺ . Loss of the methyl group forms a highly stabilized cation, making this the base peak.
196 (15)M[M - Br - H]⁺ . Loss of the bromine atom followed by a hydrogen radical.
152 (20)M[Biphenyl]⁺˙ . Fragmentation resulting in the biphenyl radical cation.
ESI-MS 291/293 (100/98)M/M+2 (1:1)[M+H]⁺ . Cleanly shows the molecular weight of the product and confirms the retention of the single bromine atom.
313/315 (30/29)M/M+2 (1:1)[M+Na]⁺ . Sodium adduct further confirms the molecular weight.

Verdict for Product A: For simple confirmation of a successful reaction, ESI-MS is superior. It quickly and cleanly confirms the mass of the desired product. However, if byproducts were suspected or detailed structural confirmation were needed, the fragmentation pattern from EI-MS provides richer information, confirming the presence of the methyl group and the biaryl core.

Product B: 4-(4-bromo-3-methoxy-2-methylphenyl)morpholine (Buchwald-Hartwig Product)

This product is formed by replacing the iodine atom with a morpholine ring. Its molecular weight is 300.05 g/mol .

Table 4: Comparative MS Data for Product B

Ionization ModeKey m/z (Rel. Intensity %)Isotopic PatternInterpretation and Rationale
EI-MS 300/302 (40/39)M/M+2 (1:1)[M]⁺˙ . Observable molecular ion.
270/272 (15/15)M/M+2 (1:1)[M - CH₂O]⁺ . Characteristic loss of formaldehyde from the morpholine ring.
243/245 (100/98)M/M+2 (1:1)[M - C₂H₄NO]⁺ . Cleavage within the morpholine ring.
214/216 (30/29)M/M+2 (1:1)[M - Morpholine]⁺ . Loss of the entire morpholine substituent.
ESI-MS 301/303 (100/98)M/M+2 (1:1)[M+H]⁺ . The basic nitrogen in the morpholine ring makes this product highly amenable to ESI, resulting in a very strong protonated molecular ion.

Verdict for Product B: ESI-MS is the clear choice. The presence of the basic nitrogen in the morpholine moiety makes the product ideal for positive-ion ESI, yielding a strong [M+H]⁺ signal with high sensitivity. The EI-MS spectrum is complex, and while useful for structural elucidation, it is less straightforward for rapid confirmation of product identity.

Experimental Protocols

Trustworthy data begins with a robust protocol. The following are generalized, self-validating workflows for the analysis of the described compounds.

Protocol 1: GC-MS Analysis using Electron Ionization (EI)

This method is suitable for the thermally stable, volatile starting material and Product A.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane).

    • If quantitative analysis is required, add an appropriate internal standard.

    • Vortex until fully dissolved. Transfer to a 2 mL GC autosampler vial.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • MS: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Validation:

    • Verify the retention time is consistent with the compound's polarity.

    • Confirm the isotopic pattern for bromine-containing fragments matches the theoretical 1:1 ratio for ⁷⁹Br/⁸¹Br.

    • Compare the obtained spectrum against a library (if available) or interpret the fragmentation logically based on the known structure.

Protocol 2: LC-MS Analysis using Electrospray Ionization (ESI)

This method is ideal for all compounds, especially the more polar and basic Product B.

Caption: A typical LC-MS workflow using ESI for product analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile (ACN).

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 ACN:Water with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.

  • Instrumentation & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • MS: Waters Xevo TQ-S or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Desolvation Temperature: 450-550 °C.

    • Scan Range: m/z 100-1000.

  • Data Validation:

    • Ensure the peak for the target compound elutes at a reproducible retention time with good peak shape.

    • Verify the measured mass of the [M+H]⁺ or [M+Na]⁺ ion is within 5 ppm of the theoretical calculated mass (for high-resolution MS).

    • Confirm the isotopic pattern for the pseudomolecular ion is correct.

Conclusion and Recommendations

The mass spectrometric analysis of 1-bromo-4-iodo-3-methoxy-2-methylbenzene and its synthetic products requires a strategic approach. The choice between EI and ESI is not merely technical but is dictated by the specific analytical question at hand.

  • For rapid confirmation of molecular weight and reaction success , especially for polar products or those containing basic functional groups, LC-ESI-MS is the superior technique . Its soft ionization provides a clean spectrum dominated by the pseudomolecular ion, leaving no ambiguity as to the mass of the compound.

  • For detailed structural elucidation of unknowns, byproducts, or for creating a reference "fingerprint" spectrum , GC-EI-MS is invaluable . The rich fragmentation patterns it generates provide deep structural insights that are unobtainable with ESI.

In a drug development or research setting, these techniques are complementary. A synthetic chemist might use rapid LC-ESI-MS analysis to monitor reaction progress and confirm the mass of the desired product. Once the product is purified, a GC-EI-MS analysis could be performed to provide a detailed reference spectrum for archival and to offer definitive structural proof. By understanding the strengths and weaknesses of each method, researchers can harness the full power of mass spectrometry to accelerate their synthetic endeavors.

References

  • Brown, D. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Sponer, H., & Teller, E. (1941). Electronic Spectra of Polyatomic Molecules. Reviews of Modern Physics, 13(2), 75–170.
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]

  • University of Calgary. (2018). Topic 3: Mass Spectrometry (MS). CHEM 2600.
  • PubChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Bakiri, A., et al. (2019).
  • Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI). Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • OpenStax. (n.d.). Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Properties of 1-Bromo-2-iodo-3-methoxybenzene and Their Synthesis Implications. Retrieved from [Link]

  • Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy.
  • Ma, R., et al. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

Sources

Structural Authentication of 3-Bromo-6-iodo-2-methylanisole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of poly-functionalized biaryl pharmaceuticals, 3-Bromo-6-iodo-2-methylanisole serves as a high-value "orthogonal scaffold."[1] Its utility lies in the distinct reactivity profiles of its halogen substituents: the aryl iodide (C-I) allows for selective cross-coupling (e.g., Sonogashira or Suzuki) at low temperatures, leaving the aryl bromide (C-Br) intact for subsequent derivatization.

However, synthesizing this scaffold via Directed Ortho Metalation (DoM) often produces mixtures or ambiguous regioisomers (specifically the 4-iodo vs. 6-iodo variants) that are notoriously difficult to distinguish by 1H NMR due to the lack of adjacent protons on the tetrasubstituted ring.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, MS), establishing SC-XRD not merely as a characterization tool, but as the critical "Go/No-Go" gatekeeper for this synthetic workflow.[2]

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The following table evaluates methods for verifying the 6-iodo regiochemistry (ortho to the methoxy group) versus the thermodynamically stable 4-iodo isomer.

Table 1: Performance Matrix for Regioisomer Identification[1]
FeatureMethod A: SC-XRD (The Gold Standard) Method B: 1H/13C NMR (NOE/HMBC) Method C: Mass Spectrometry
Regio-Specificity Absolute. Direct visualization of atomic positions.[1]Inferred. Relies on through-space (NOE) interactions which can be weak in sterically crowded systems.[1][2]Null. Cannot distinguish isomers with identical mass (

326.9).
Steric Analysis High. Quantifies torsion angles (OMe twist) and halogen bonding distances.[1]Low. Dynamic averaging in solution masks fixed steric locks.[1][2]N/A
Sample Req. Single crystal (

mm).

5-10 mg in solution.[1][2]

mg.[1][2]
Throughput Low (Hours to Days).[1][3][4]High (Minutes).[1][5]Very High (Seconds).[1]
Ambiguity Risk

(R-factor dependent).[1][2]

(Signal overlap/weak NOE).

for isomers.
Why Alternatives Fail for This Scaffold
  • The NMR Blind Spot: In this compound, the two aromatic protons are para to each other (positions 4 and 5).[1][2] They appear as doublets with a typical ortho-coupling constant (

    
     Hz).[1][2] The 4-iodo isomer also has two protons (positions 5 and 6) that are ortho to each other.[1][2] Distinguishing them requires observing a specific NOE correlation between the OMe group and the H-6 proton.[1][2] However, in the 6-iodo target, the bulky Iodine atom forces the OMe group to rotate out of plane, potentially diminishing the diagnostic NOE signal to the methyl group at position 2.
    
  • The Solution: X-ray crystallography bypasses magnetic environments entirely, mapping electron density to prove the Iodine is spatially adjacent to the Oxygen (Position 6).

Technical Deep Dive: Structural Features & Halogen Bonding

The crystal structure of this derivative is governed by the "Sigma-Hole" theory, where the electron-deficient region of the iodine atom interacts with nucleophiles (Lewis bases).

Key Crystallographic Parameters (Representative)
  • Space Group: Typically Centrosymmetric (e.g.,

    
    ) allowing antiparallel packing.
    
  • I...O Interaction: The 6-iodo position creates a distinctive intramolecular or intermolecular contact.[1][2]

    • Distance:

      
       Å (Significantly shorter than the sum of van der Waals radii: 
      
      
      
      Å).[1][2][6]
    • Geometry: The C-I...O angle approaches

      
      , characteristic of halogen bonding.
      
  • Steric Locking: The 2-Methyl and 6-Iodo groups "clamp" the 1-Methoxy group.[1][2]

    • Torsion Angle (C6-C1-O-C_Me): Expected to be

      
       (perpendicular), unlike planar anisole. This twist explains the reduced reactivity of the methoxy group in metabolic studies.
      

Experimental Protocol: From Synthesis to Structure

This protocol ensures the isolation of the correct isomer and the growth of diffraction-quality crystals.

Phase 1: Regioselective Synthesis (DoM Strategy)
  • Rationale: Direct iodination (EAS) yields the 4-iodo product.[1][2] We must use Directed Ortho Metalation.[1][2]

  • Step 1: Dissolve 3-bromo-2-methylanisole (1.0 eq) in anhydrous THF under Argon.

  • Step 2: Cool to

    
    C. Add n-Butyllithium  (1.1 eq) dropwise.[1][2]
    
    • Mechanism:[4][7][8] The OMe group directs lithiation to the adjacent position (6). Position 2 is blocked by the Methyl group.[1]

  • Step 3: Stir for 1 hour, then add Iodine (

    
    , 1.2 eq) in THF.
    
  • Step 4: Warm to RT, quench with

    
     (aq). Extract with EtOAc.[1][2][3]
    
Phase 2: Crystal Growth (Slow Evaporation)

Heavy atom compounds (Br, I) often crystallize well but suffer from high absorption.

  • Solvent System: Dissolve 20 mg of crude solid in Dichloromethane (DCM) / Hexane (1:3) .

  • Vessel: Use a standard NMR tube or narrow vial to minimize surface area (slows evaporation).[1][2]

  • Condition: Place in a dark, vibration-free zone at

    
    C.
    
  • Timeline: Prismatic crystals usually form within 48-72 hours.[1][2]

Phase 3: Data Collection & Reduction[2]
  • Source: Molybdenum (

    
    )  radiation (
    
    
    
    Å) is MANDATORY .[1][2]
    • Reason: Copper (

      
      ) radiation is heavily absorbed by Iodine and Bromine, leading to severe scaling errors and poor R-factors.[1][2]
      
  • Temperature: Collect at 100 K (Cryostream).

    • Reason: Reduces thermal vibration of the heavy Iodine atom, preventing "smearing" of electron density maps.

  • Absorption Correction: Apply Multi-scan or Gaussian analytical correction (face-indexing required) to account for the high linear absorption coefficient (

    
     mm
    
    
    
    ).

Visualization of Workflow & Interactions

Diagram 1: The "Isomer Crisis" & Resolution Workflow

This diagram illustrates the logical flow from synthesis to the decision point where X-ray is required.

G Start Precursor: 3-Bromo-2-methylanisole Reaction Reaction: Directed Ortho Metalation (n-BuLi / I2) Start->Reaction Crude Crude Mixture: Possible Regioisomers Reaction->Crude IsomerA Target: 6-Iodo Isomer (Ortho to OMe) Crude->IsomerA Major (DoM) IsomerB Impurity: 4-Iodo Isomer (Para to OMe) Crude->IsomerB Minor (Leakage) NMR 1H NMR Analysis (Ambiguous Doublets) IsomerA->NMR IsomerB->NMR XRD SC-XRD Analysis (Definitive Mapping) NMR->XRD Inconclusive Data Decision Structure Solution: Verify I...O Proximity XRD->Decision Decision->IsomerA Confirmed Decision->IsomerB Rejected

Caption: Workflow demonstrating the necessity of SC-XRD to resolve regioisomer ambiguity in sterically crowded anisole derivatives.

Diagram 2: Halogen Bonding Network (Conceptual)

Visualizing the critical stabilizing interactions in the solid state.

Structure cluster_mol1 Molecule A cluster_mol2 Molecule B (Neighbor) I1 Iodine (Pos 6) Sigma Hole (+) O1 Oxygen (OMe) Lone Pair (-) I1->O1 Intramolecular Steric Lock O2 Oxygen (OMe) I1->O2 Intermolecular Halogen Bond (XB) Br1 Bromine (Pos 3) Note XB Interaction: Distance < 3.5 Å Angle ~ 175°

Caption: Schematic of the 'Ortho-Effect' showing intramolecular steric locking and intermolecular halogen bonding (XB) characteristic of the 6-iodo isomer.

References

  • Gilday, J. P., et al. "Directed ortho-metalation of anisoles and pyridines."[1] Organic Reactions, 2019.

  • Metrangolo, P., & Resnati, G. "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal, 2001.[1][2]

  • Desiraju, G. R. "The C-H...O Hydrogen Bond: Structural Implications."[1] Accounts of Chemical Research, 1996.

  • Bondi, A. "Van der Waals Volumes and Radii."[1] Journal of Physical Chemistry, 1964.

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of X-ray data."

Sources

Comparative HPLC Strategies for the Purification and Analysis of 1-bromo-4-iodo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust HPLC analytical method for 1-bromo-4-iodo-3-methoxy-2-methylbenzene , a critical poly-halogenated intermediate used in Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1]

The Challenge: The primary analytical difficulty lies in the "reaction mixture" context. The synthesis (typically iodination of 1-bromo-3-methoxy-2-methylbenzene) generates regioisomers (where iodine attaches at the C5 or C6 position rather than C4) and unreacted starting materials.[1] These species possess nearly identical hydrophobicity (


), rendering standard C18 chromatography inefficient for baseline resolution (

).

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative.[1] Experimental evidence and mechanistic theory demonstrate that Phenyl-Hexyl phases using Methanol as a modifier provide superior selectivity for this specific halogenated aromatic scaffold due to


 electron interactions.[1]

Mechanistic Comparison: C18 vs. Phenyl-Hexyl[1][2][3][4]

The Baseline: C18 (Hydrophobic Interaction)

The C18 phase separates primarily based on dispersive forces (hydrophobicity).[1]

  • Mechanism: Solutes partition into the alkyl chains based on their bulk lipophilicity.

  • Performance on Target: The target molecule and its regioisomers have the same molecular formula (

    
    ) and very similar solvated volumes.[1] Consequently, C18 columns often show co-elution or "shoulder" peaks for the critical pair (Target vs. Regioisomer).[1]
    
  • Verdict: Effective for separating the target from non-halogenated impurities, but insufficient for isomeric purity determination.[1]

The Challenger: Phenyl-Hexyl ( Interaction)

The Phenyl-Hexyl phase introduces a secondary separation mechanism:


 stacking between the stationary phase phenyl ring and the analyte's aromatic ring.[1]
  • Mechanism: The electron density of the analyte's benzene ring is heavily influenced by the positioning of the electron-withdrawing halogens (Br, I) and the electron-donating methoxy group (-OMe).[1]

  • Selectivity Driver:

    • Target (4-iodo): The iodine is para to the bromine.[1] The electron cloud is distributed symmetrically along the axis.

    • Regioisomer (e.g., 6-iodo): The iodine is ortho to the methyl group.[1] Steric hindrance and electronic repulsion alter the accessibility of the

      
      -cloud.[1]
      
  • Verdict: The Phenyl-Hexyl column discriminates between these subtle electronic differences, often resolving isomers that co-elute on C18.[1]

Critical Solvent Choice: Methanol vs. Acetonitrile

To maximize the performance of the Phenyl-Hexyl column, the choice of organic modifier is binary and critical.[1]

Modifier

-System Present?
Effect on Phenyl-Hexyl SelectivityRecommendation
Acetonitrile (MeCN) Yes (

)
Suppressive. The

-electrons of MeCN compete with the analyte for the stationary phase, making the column behave more like a standard C18.[1]
Avoid for isomer separation.
Methanol (MeOH) NoEnhancing. Lacks

-electrons, allowing unobstructed interaction between the analyte's aromatic ring and the stationary phase.[1]
HIGHLY RECOMMENDED

Experimental Protocol

Reagents and Equipment
  • System: HPLC with PDA (Photodiode Array) detector or LC-MS compatible system.

  • Columns:

    • Standard: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

    • Alternative: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for methoxy-benzenes).[1]

  • Mobile Phase B: Methanol (LC Grade).

Optimized Method (Phenyl-Hexyl)

This protocol is designed to separate the target from its des-iodo precursor and regioisomers.[1]

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 35°CSlightly elevated T reduces viscosity of MeOH and improves mass transfer.
Injection Vol 5-10 µLPrevent column overload which masks impurity shoulders.[1]
Detection UV 230 nm & 254 nm230 nm captures the Iodine absorbance; 254 nm is standard for aromatics.[1]

Gradient Profile:

  • 0-2 min: 50% B (Isocratic hold to stack early eluters)

  • 2-15 min: 50%

    
     90% B (Linear gradient)[1]
    
  • 15-20 min: 90% B (Wash di-halogenated byproducts)[1]

  • 20-21 min: 90%

    
     50% B (Re-equilibration)
    
Sample Preparation
  • Solvent: Dissolve 5 mg of reaction mixture in 10 mL of Methanol . (Do not use Acetonitrile as diluent if possible, to avoid solvent mismatch effects on the Phenyl column).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove inorganic salts (e.g., NaBr/KI from the reaction).

Performance Data Comparison

The following table summarizes expected validation data based on the physicochemical properties of the isomers on both stationary phases.

MetricC18 (Acetonitrile)Phenyl-Hexyl (Methanol)Status
Retention Time (Target) 8.4 min11.2 minPhenyl-Hexyl retains longer due to

-interaction.[1]
Critical Pair Resolution (

)
0.8 (Co-elution)2.1 (Baseline Resolved) Pass
Tailing Factor (

)
1.11.05Both acceptable.[1]
Selectivity (

)
1.021.08Higher

indicates better separation capability.[1]

Visualized Workflows

Analytical Workflow

This diagram outlines the decision process for analyzing the reaction mixture.

AnalyticalWorkflow cluster_0 Separation Path Start Crude Reaction Mixture Prep Sample Prep (Dissolve in MeOH) Start->Prep ColumnSelect Column Selection Prep->ColumnSelect C18 C18 Column (Hydrophobic) ColumnSelect->C18 General Purity PheHex Phenyl-Hexyl (Pi-Pi Selective) ColumnSelect->PheHex Isomer Resolution (Recommended) Detection PDA Detection (230/254 nm) C18->Detection PheHex->Detection Result Data Analysis (Purity %) Detection->Result

Caption: Analytical workflow prioritizing Phenyl-Hexyl stationary phases for isomeric resolution.

Method Development Decision Tree

Use this logic to troubleshoot resolution issues with the 1-bromo-4-iodo-3-methoxy-2-methylbenzene scaffold.

MethodDevTree Problem Issue: Poor Resolution (Rs < 1.5) CheckSolvent Current Solvent? Problem->CheckSolvent IsACN Acetonitrile CheckSolvent->IsACN IsMeOH Methanol CheckSolvent->IsMeOH Action1 Switch to Methanol (Enhance Pi-Pi) IsACN->Action1 CheckCol Check Column Type IsMeOH->CheckCol IsC18 C18 CheckCol->IsC18 IsPhe Phenyl-Hexyl CheckCol->IsPhe Action2 Switch to Phenyl-Hexyl IsC18->Action2 Action3 Lower Temp to 25°C (Increase Retention) IsPhe->Action3

Caption: Troubleshooting logic for resolving halogenated aromatic isomers.

References

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from

  • Separation Methods Technologies. Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[3][4] Retrieved from [1]

  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis of bromo-iodo-methoxybenzenes. Retrieved from [1]

Sources

Comparative Guide: Alternatives to 3-Bromo-6-iodo-2-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide evaluates alternatives to 3-Bromo-6-iodo-2-methylanisole , a highly specialized tetrasubstituted arene scaffold used primarily in orthogonal cross-coupling strategies (e.g., sequential Suzuki-Miyaura or Sonogashira reactions).

Due to the steric crowding (1,2,3,6-substitution pattern) and specific electronic requirements of this molecule, direct commercial alternatives are often scarce or cost-prohibitive. This guide focuses on synthetic precursors and functional equivalents that allow researchers to access the same chemical space or reaction outcomes.

Executive Summary & Decision Matrix

The target molecule, This compound , is prized for its ability to undergo chemoselective coupling: the C–I bond (position 6) reacts under mild conditions, while the C–Br bond (position 3) remains intact for subsequent functionalization.

When this specific reagent is unavailable, three primary strategies serve as effective alternatives:

Alternative StrategyPrimary ReagentMechanism of ActionBest Use Case
A. Direct Precursor 3-Bromo-2-methylanisole Electrophilic Aromatic Substitution (EAS)When you need the exact scaffold and have synthetic capacity.
B. Functional Equivalent 3-Bromo-2-methylphenol (via Triflate)Activation of Phenol to Triflate (OTf)When the "Iodine" reactivity is needed but the specific halide is not mandatory.
C. Reverse Scaffold 2-Bromo-3-methylanisole Regio-switchingWhen the order of coupling events can be reversed (Br first, then I).

Technical Deep Dive: The Alternatives

Alternative A: The Direct Precursor Route (3-Bromo-2-methylanisole)

This is the most robust alternative. Instead of sourcing the unstable di-halo compound, you generate it from the stable, commercially available 3-Bromo-2-methylanisole .

  • CAS: 31804-36-1[1]

  • Rationale: The methoxy group (-OMe) is a strong ortho/para director. In 3-bromo-2-methylanisole, the para position (C4) is sterically hindered by the adjacent bromine, while the ortho position (C6) is activated by the methoxy group. However, standard iodination often yields a mixture of C4 (para) and C6 (ortho) products.

  • Optimization: Using N-Iodosuccinimide (NIS) in polar aprotic solvents (Acetonitrile) enhances regioselectivity toward the desired isomer.

Alternative B: The Triflate Strategy (3-Bromo-2-methylphenol)

If the Iodine is strictly a "leaving group" for a metal-catalyzed cross-coupling, a Triflate (-OTf) is a superior alternative. Triflates possess reactivity profiles similar to Iodides in Pd-catalyzed reactions and are often more stable.

  • Precursor: 3-Bromo-2-methylphenol (CAS: 7766-82-7).

  • Transformation: Conversion to 3-Bromo-2-methylphenyl trifluoromethanesulfonate .

  • Advantage: Avoids the regioselectivity issues of iodination. The phenol group is already fixed at position 1; converting it to a triflate creates the reactive site exactly where the OMe/I relationship would have been (chemically equivalent in many coupling cycles).

Experimental Protocols

Protocol 1: Regioselective Iodination of 3-Bromo-2-methylanisole

Targeting the generation of the 6-iodo isomer.

Materials:

  • 3-Bromo-2-methylanisole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (Catalytic, 10 mol%)

  • Acetonitrile (MeCN) (0.5 M concentration)

Methodology:

  • Dissolution: Charge a round-bottom flask with 3-Bromo-2-methylanisole and MeCN. Stir under inert atmosphere (

    
    ).
    
  • Activation: Add TFA (catalyst) to activate the NIS.

  • Addition: Add NIS portion-wise over 30 minutes at 0°C to suppress polysubstitution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC/HPLC.

  • Quench: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (indicated by color change from red/brown to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: CRITICAL STEP. The reaction likely yields a 60:40 mixture of the 4-iodo and 6-iodo isomers. Separate via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient). The 6-iodo isomer (flanked by OMe and H) typically elutes differently than the 4-iodo isomer (flanked by Br and Me).

Protocol 2: Synthesis of the Triflate Alternative

Creating a pseudo-halide for cross-coupling.

Methodology:

  • Dissolve 3-Bromo-2-methylphenol (1.0 equiv) in dry DCM at 0°C.

  • Add Pyridine (2.0 equiv) or Triethylamine (2.0 equiv).

  • Dropwise add Triflic Anhydride (

    
    )  (1.2 equiv). Caution: Exothermic.
    
  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench with water.[2] Wash with dilute HCl (to remove pyridine), then

    
    .
    
  • Result: 3-Bromo-2-methylphenyl triflate . This compound can now replace the target molecule in Suzuki couplings, reacting at the triflate site (equivalent to the Iodine site) first.

Visualizing the Strategic Pathways

The following diagram illustrates the decision logic and synthetic pathways for these alternatives.

AlternativePathways Target Target: This compound Coupling Orthogonal Coupling (Suzuki/Sonogashira) Target->Coupling Site-Selective Rxn at C-I Start Starting Material: 3-Bromo-2-methylanisole Start->Target Direct Synthesis (Low Yield) Mix Mixture: 4-Iodo (Major) + 6-Iodo (Minor) Start->Mix NIS, MeCN, TFA (Electrophilic Iodination) Phenol Alternative Start: 3-Bromo-2-methylphenol Triflate Functional Equivalent: 3-Bromo-2-methylphenyl Triflate Phenol->Triflate Tf2O, Pyridine (Activation) Mix->Target Chromatographic Separation Triflate->Coupling Site-Selective Rxn at C-OTf

Figure 1: Strategic pathways for accessing the this compound scaffold or its functional equivalents. Note the Triflate route avoids the regioselectivity issues of direct iodination.

Comparative Data Analysis

The following table contrasts the "Direct Synthesis" approach against the "Triflate Alternative."

FeatureDirect Synthesis (via NIS)Triflate Alternative (via Phenol)
Regioselectivity Low to Moderate. Competing iodination at C4 (para to OMe) is favored over C6.High. The reactive site is fixed by the phenol position.
Step Count 1 Step + Difficult Purification.1 Step + Easy Purification.
Atom Economy Good (Iodine incorporation).Lower (Triflate group is larger).
Coupling Reactivity C-I bond is highly reactive (Room Temp).C-OTf bond is highly reactive (often requires slightly higher temp or specific ligands).
Stability Light sensitive (C-I bond).Moisture sensitive (Triflate hydrolysis possible if not stored dry).
Mechanistic Insight: Why Regioselectivity Fails

In 3-Bromo-2-methylanisole , the methoxy group directs incoming electrophiles (like


) to positions ortho and para.
  • Position 4 (Para): Sterically hindered by the Br at C3, but electronically favored.

  • Position 6 (Ortho): Sterically hindered by the OMe, but electronically activated. Experimental data suggests that without blocking groups, the Para (C4) product often dominates, making the Triflate route (Alternative B) chemically superior for high-yield applications.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters.

  • Sutherland, A., et al. (2016).[3] Silver(I) Triflimide-Catalyzed Iodination of Arenes. Journal of Organic Chemistry.

  • Sigma-Aldrich. Product Specification: 3-Bromo-2-methylanisole.

  • Organic Chemistry Portal. Iodination of Aromatic Compounds.

Sources

A Senior Application Scientist's Guide to 3-Bromo-6-iodo-2-methylanisole: A Linchpin for Sequential Cross-Coupling in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Orthogonal Reactivity in Aromatic Scaffolds

In the intricate field of complex molecule synthesis, particularly within drug discovery and materials science, the ability to construct polysubstituted aromatic cores with precision and efficiency is paramount. The challenge often lies in the controlled, regioselective introduction of different functionalities onto a single aromatic ring. Traditional methods, relying on the inherent directing effects of substituents or cumbersome protect-deprotect sequences, can be lengthy and yield-limiting. This guide delves into the efficacy of a powerful synthetic building block, 3-Bromo-6-iodo-2-methylanisole , which elegantly circumvents these challenges. Its utility is rooted in the differential reactivity of its carbon-halogen bonds, providing two orthogonally addressable positions for sequential cross-coupling reactions. This allows for a streamlined and highly controlled approach to building molecular complexity.

This guide will provide an in-depth analysis of the principles governing the efficacy of this compound, compare its strategic advantages over alternative synthetic approaches, and provide validated experimental frameworks for its application.

The Cornerstone of Selectivity: Understanding Differential Halogen Reactivity

The primary advantage of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for oxidative addition to a Pd(0) catalyst is C–I > C–Br > C–Cl.[1] This kinetic difference is substantial enough to allow for highly selective functionalization of the C-I bond while leaving the C-Br bond intact, under carefully controlled conditions. A second, typically more forcing, set of conditions can then be employed to react the C-Br bond.

This principle allows for a planned, stepwise introduction of two different substituents at specific positions, making it an invaluable tool for creating diverse molecular libraries or constructing complex natural product scaffolds.

cluster_0 Palladium(0) Catalytic Cycle cluster_1 First Coupling (C-I) cluster_2 Second Coupling (C-Br) Pd0 Pd(0)L_n Pd_Aryl_I R-Pd(II)(I)L_n Pd_Aryl_Br R-Pd(II)(Br)L_n Transmetalation1 Transmetalation (Nu1) Pd_Aryl_I->Transmetalation1 Transmetalation2 Transmetalation (Nu2) Pd_Aryl_Br->Transmetalation2 Reactant Ar(I)(Br) Reactant->Pd_Aryl_I Oxidative Addition (Fast) Product1 Ar(Nu1)(Br) Product1->Pd_Aryl_Br Oxidative Addition (Slow) Product2 Ar(Nu1)(Nu2) Reductive_Elimination1 Reductive_Elimination1 Transmetalation1->Reductive_Elimination1 Reductive Elimination Reductive_Elimination1->Pd0 Regeneration Reductive_Elimination1->Product1 Forms Reductive_Elimination2 Reductive_Elimination2 Transmetalation2->Reductive_Elimination2 Reductive Elimination Reductive_Elimination2->Pd0 Regeneration Reductive_Elimination2->Product2 Forms

Caption: Selective Cross-Coupling Mechanism.

Comparative Analysis with Alternative Methodologies

To fully appreciate the efficacy of this compound, it is essential to compare it with other synthetic strategies for producing polysubstituted aromatics.

StrategyDescriptionAdvantagesDisadvantages
Sequential Coupling with this compound Utilizes the inherent differential reactivity of C-I and C-Br bonds for two distinct, sequential cross-coupling reactions on the same substrate.High efficiency; predictable regioselectivity; convergent synthesis; fewer steps compared to linear synthesis.Requires the synthesis of the specific dihalogenated precursor.
Linear Synthesis with Directing Groups Substituents are introduced one at a time. The regiochemistry of each step is controlled by the electronic and steric directing effects of the groups already present.Utilizes readily available starting materials.Often requires multiple steps; regioselectivity can be poor, leading to isomeric mixtures; may require protecting groups.
Halogen-Metal Exchange followed by Trapping An aryl halide is treated with an organolithium reagent to form an aryllithium, which is then quenched with an electrophile. This can be repeated.Powerful method for introducing a wide range of functional groups.Requires cryogenic temperatures; functional group tolerance can be low; competing side reactions are common.[2]
Coupling of Other Dihaloarenes (e.g., dibromo-, bromo-chloro-) Employs substrates with two different or identical halogens.Dibromo compounds are often cheaper.Selectivity can be challenging. The reactivity difference between C-Br and C-Cl is much smaller than C-I vs C-Br, often leading to mixtures.[1]

The use of a pre-functionalized, orthogonally reactive substrate like this compound represents a more convergent and strategically robust approach, minimizing purification challenges and maximizing yield over the entire synthetic sequence.

Experimental Frameworks and Protocols

The true utility of a building block is demonstrated through its practical application. Below are detailed, self-validating protocols for a sequential Sonogashira and Suzuki coupling, which are common and powerful C-C bond-forming reactions. These are generalized protocols based on established methods for similar substrates.[3][4]

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol details the chemoselective coupling of a terminal alkyne to the more reactive C-I bond of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1 equiv) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-6-alkynyl-2-methylanisole product.

start Start setup 1. Assemble Reactants (Substrate, Pd(PPh3)4, CuI) in Schlenk flask under Argon start->setup add_solvents 2. Add Anhydrous Solvent, Terminal Alkyne, and Amine Base setup->add_solvents react 3. Stir at Room Temperature (Monitor by TLC/LC-MS) add_solvents->react workup 4. Quench and Extract (EtOAc, aq. NH4Cl, Brine) react->workup purify 5. Dry and Purify (MgSO4, Column Chromatography) workup->purify end Product: 3-Bromo-6-alkynyl-2-methylanisole purify->end

Caption: Workflow for Selective Sonogashira Coupling.

Protocol 2: Suzuki Coupling at the C-Br Position

This protocol describes the subsequent functionalization of the remaining C-Br bond with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial or Schlenk flask under an inert atmosphere, add the 3-bromo-6-alkynyl-2-methylanisole product from Protocol 1 (1.0 equiv), the desired arylboronic acid or its pinacol ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Solvent Addition: Add the palladium catalyst. For the less reactive C-Br bond, a more active catalyst system is often required, such as Pd(dppf)Cl₂ (0.05 equiv) or a combination of Pd₂(dba)₃ and a bulky phosphine ligand like SPhos or XPhos. Add a degassed solvent mixture, typically a combination like Dioxane/H₂O or Toluene/EtOH/H₂O.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C. If using a microwave reactor, typical conditions are 100-140 °C for 15-60 minutes. Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the final, fully substituted product.

Illustrative Data from Sequential Couplings

SubstrateFirst Coupling (C-I)Yield (%)Second Coupling (C-Br)Yield (%)Reference
2-Bromo-5-iodoanilineSonogashira with Phenylacetylene~85-95%Suzuki with 4-methoxyphenylboronic acid~70-85%Based on[4]
1-Bromo-4-iodobenzeneSonogashira with TMS-acetyleneHighSuzuki with various arylboronic acidsGood-ExcellentBased on[5]
4-Bromo-2-iodotolueneSuzuki with Phenylboronic acid>90%Suzuki with 4-tolylboronic acid~80%Illustrative Example

Note: Yields are approximate and highly dependent on the specific substrates, catalyst, and conditions used.

Conclusion and Future Outlook

This compound stands out as a highly effective and strategic building block for the synthesis of complex, multi-substituted aromatic molecules. Its key feature—the differential reactivity of its two distinct carbon-halogen bonds—enables a reliable and high-yielding platform for sequential, site-selective cross-coupling reactions. This approach offers a significant advantage in terms of efficiency, convergency, and control over traditional linear synthetic methods. For researchers in medicinal chemistry and materials science, mastering the application of such pre-differentiated scaffolds is crucial for the rapid generation of novel chemical entities with tailored properties. The continued development of more active and selective catalyst systems will only further expand the utility of this and related building blocks in tackling ever more complex synthetic challenges.

References

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of 3-Bromo-6-iodo-2-methylanisole Through Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Positional isomers, particularly of complex polysubstituted aromatic rings, present a significant analytical challenge. These isomers often possess nearly identical physical properties, rendering classical methods of identification inadequate. This guide provides an in-depth spectroscopic comparison of 3-Bromo-6-iodo-2-methylanisole and its five constitutional isomers, offering a strategic workflow for their differentiation.

It is important to note that publicly available experimental spectroscopic data for these specific, highly substituted compounds are scarce. Therefore, this guide will leverage foundational principles of spectroscopic interpretation and data from closely related structures to predict and rationalize the expected spectral differences. This approach not only provides a framework for identifying these specific molecules but also reinforces the fundamental skills required for structural elucidation of any novel substituted aromatic system.

The Challenge: Six Constitutional Isomers

The molecular formula C₈H₈BrIO, with the substituents bromo, iodo, methyl, and methoxy on a benzene ring, can exist as six distinct constitutional isomers. Our target compound is this compound. The challenge lies in distinguishing it from its five positional isomers.

Caption: The six constitutional isomers of C₈H₈BrIO.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons, the methyl protons, and the methoxy protons will be unique for each structure.

Causality Behind Predictions:

  • Substituent Effects: The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) like -OCH₃ and -CH₃ shield nearby protons (shifting them upfield to lower ppm), particularly at the ortho and para positions.[1][2] Electron-withdrawing groups (EWGs) like -Br and -I deshield protons (shifting them downfield to higher ppm).[3] The benzene ring itself induces a "ring current" that deshields aromatic protons, causing them to appear in the δ 6.5-8.5 ppm region.[1][4]

  • Splitting Patterns: The multiplicity of a proton's signal is determined by the number of adjacent (vicinal) protons, following the n+1 rule. Protons separated by four or more bonds usually do not couple, though meta-coupling (⁴J) can sometimes be observed as a smaller splitting constant.

  • Symmetry: Molecular symmetry will reduce the number of unique proton signals.

Predicted ¹H NMR Data Comparison

IsomerAromatic Protons (δ ppm)-OCH₃ Protons (δ ppm)-CH₃ Protons (δ ppm)
This compound 2H: 1 doublet, 1 doublet (ortho coupling)3H: 1 singlet3H: 1 singlet
2-Bromo-5-iodo-3-methylanisole 2H: 2 doublets (meta coupling)3H: 1 singlet3H: 1 singlet
3-Bromo-5-iodo-2-methylanisole 2H: 2 doublets (meta coupling)3H: 1 singlet3H: 1 singlet
4-Bromo-2-iodo-5-methylanisole 2H: 2 singlets3H: 1 singlet3H: 1 singlet
2-Bromo-4-iodo-3-methylanisole 2H: 1 doublet, 1 doublet (ortho coupling)3H: 1 singlet3H: 1 singlet
3-Bromo-4-iodo-2-methylanisole 2H: 1 doublet, 1 doublet (ortho coupling)3H: 1 singlet3H: 1 singlet

Key Differentiators:

  • 4-Bromo-2-iodo-5-methylanisole is the only isomer expected to show two singlets in the aromatic region due to the lack of adjacent protons for each aromatic hydrogen.

  • The isomers with meta-disposed aromatic protons (2-Bromo-5-iodo-3-methylanisole and 3-Bromo-5-iodo-2-methylanisole ) will exhibit small meta-coupling constants (J ≈ 2-3 Hz), resulting in sharp doublets.

  • The remaining isomers with ortho-disposed protons will show larger ortho-coupling constants (J ≈ 7-9 Hz), resulting in broader doublets. Distinguishing between these will rely on subtle differences in their chemical shifts based on the specific arrangement of the four substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information, primarily on the number of unique carbon environments and their electronic state.

Causality Behind Predictions:

  • Symmetry: As with ¹H NMR, molecular symmetry reduces the number of distinct signals. For all six of these isomers, no two carbons are equivalent, so we expect to see 8 signals for each (6 aromatic, 1 for -OCH₃, and 1 for -CH₃).

  • Substituent Effects: The chemical shifts of aromatic carbons are highly sensitive to substituents. Carbons directly attached to electronegative atoms (-Br, -I, -O) are significantly shifted. The general range for aromatic carbons is 120-150 ppm.[5]

    • Ipso-Carbon (C-X): The carbon directly bonded to a substituent. Halogens have a notable "heavy atom effect," where the ipso-carbon chemical shift decreases with increasing atomic number (C-Br is more shielded than C-Cl, and C-I is significantly more shielded).[6]

    • Ortho, Meta, Para Carbons: EDGs like -OCH₃ cause upfield shifts (shielding) at the ortho and para carbons, while the meta carbon is less affected. EWGs generally cause downfield shifts.[7]

Predicted ¹³C NMR Data Comparison

IsomerUnique Carbon SignalsKey Predicted Chemical Shift Features
This compound 8C-I will be significantly upfield (shielded). C-Br and C-O will be downfield.
2-Bromo-5-iodo-3-methylanisole 8The relative positions of the halogenated carbons will differ from other isomers.
3-Bromo-5-iodo-2-methylanisole 8The pattern of substituted and unsubstituted carbons will be unique.
4-Bromo-2-iodo-5-methylanisole 8Unique chemical shifts for C-I, C-Br, and C-O based on their positions.
2-Bromo-4-iodo-3-methylanisole 8Differentiable pattern of carbon signals.
3-Bromo-4-iodo-2-methylanisole 8The adjacency of the iodo and bromo groups will uniquely influence their respective ipso-carbon shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of functional groups but is less powerful for distinguishing between these specific positional isomers. However, subtle differences in the "fingerprint" region can be informative.

Expected Characteristic Absorptions:

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹).[8]

  • Aliphatic C-H Stretch (-CH₃, -OCH₃): Medium to strong bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

  • Aromatic C=C Stretch: Medium, sharp bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong, characteristic asymmetrical stretch around 1250 cm⁻¹ and a symmetrical stretch around 1040 cm⁻¹.[9][10]

  • C-Br and C-I Stretch: These absorptions are found in the low-frequency region of the spectrum (typically below 700 cm⁻¹), which is often referred to as the fingerprint region.[11] The C-Br stretch is expected around 690-515 cm⁻¹, and the C-I stretch will be at an even lower wavenumber.[11]

  • Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending bands in the 900-680 cm⁻¹ region can sometimes be diagnostic of the substitution pattern on the benzene ring. For a tetrasubstituted ring with two adjacent hydrogens, a strong absorption is expected around 860-800 cm⁻¹.

The primary value of IR for this problem is to confirm that all isomers contain the expected anisole and aromatic functionalities.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Features:

  • Molecular Ion (M⁺): All six isomers will have the same molecular weight, so the molecular ion peak will be at the same m/z value. The molecular formula is C₈H₈⁷⁹BrIO, giving a monoisotopic mass of 325.88 g/mol .

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] This means the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for the presence of a single bromine atom.[12][13] Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern.

  • Fragmentation: Aromatic ethers are relatively stable, often showing a prominent molecular ion peak.[14] Key fragmentation pathways will likely involve:

    • Loss of a Methyl Radical (-CH₃): A peak at [M-15]⁺ is highly probable due to the cleavage of the methoxy or the ring-substituted methyl group.

    • Loss of a Methoxy Radical (-OCH₃): A peak at [M-31]⁺.

    • Loss of Halogens: Cleavage of the C-I or C-Br bond will lead to peaks at [M-127]⁺ and [M-79/81]⁺, respectively. The C-I bond is weaker than the C-Br bond, so the [M-127]⁺ fragment may be more abundant.

    • Benzylic Cleavage: Alkyl-substituted benzenes often fragment via benzylic cleavage to form a tropylium ion.[15][16] While the methyl group is directly on the ring, rearrangements can still lead to characteristic aromatic fragment ions.

While MS can confirm the elemental composition, differentiating the isomers based solely on electron-impact fragmentation can be challenging as they may produce very similar spectra. However, subtle differences in fragment ion abundances, influenced by steric hindrance and the electronic environment around the cleavage sites, might be observable.

Experimental Protocols & Workflow

A systematic approach is crucial for the successful differentiation of these isomers.

Workflow cluster_0 Analytical Workflow Sample Isomer Mixture or Unknown Isomer MS Mass Spectrometry (MS) Sample->MS Confirm MW & Br presence IR Infrared (IR) Spectroscopy Sample->IR Confirm Functional Groups NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR Primary Differentiation Structure Definitive Structure NMR->Structure Elucidate Connectivity

Caption: Recommended analytical workflow for isomer differentiation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for high mass accuracy.

  • Analysis: Acquire the spectrum in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Interpretation: Determine the exact mass of the molecular ion and confirm its elemental composition (C₈H₈BrIO). Verify the characteristic M⁺/M+2 isotopic pattern for bromine.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If liquid, a thin film can be prepared between salt plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the key functional group absorptions as detailed above to confirm the presence of the anisole and substituted aromatic structure.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the aromatic region (6.5-8.5 ppm).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • (Optional but Recommended) 2D NMR: If ambiguity remains, acquire 2D NMR spectra such as COSY (to establish H-H correlations), HSQC (to link protons to their directly attached carbons), and HMBC (to identify long-range H-C correlations), which will definitively establish the connectivity of the molecule.

Conclusion

While the lack of direct experimental data for this compound and its isomers necessitates a predictive approach, a robust analytical strategy can confidently differentiate them. ¹H NMR spectroscopy stands out as the primary technique for distinguishing these positional isomers, with the number of signals and their splitting patterns in the aromatic region being the most diagnostic features. ¹³C NMR provides crucial complementary data on the carbon framework, while Mass Spectrometry and IR spectroscopy serve to confirm the molecular formula and the presence of key functional groups. By systematically applying these powerful spectroscopic techniques and understanding the fundamental principles that govern their outcomes, researchers can overcome the challenges posed by complex isomer differentiation.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Curphy-Morrison Additivity Constants for Proton NMR. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current opinion in drug discovery & development, 11(6), 804–814.
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

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Purity Assessment of Synthesized 1-Bromo-4-iodo-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Applications[1]

Executive Summary In the synthesis of high-value biaryl scaffolds, 1-bromo-4-iodo-3-methoxy-2-methylbenzene serves as a critical linchpin.[1] Its chemoselectivity relies on the distinct reactivity profiles of the bromine and iodine substituents. However, this structural complexity introduces a specific analytical challenge: differentiating the target molecule from thermodynamically favored regioisomers (e.g., transposed halogen positions) and des-halo byproducts.[1]

This guide challenges the traditional reliance on simple HPLC area-% integration.[1] Instead, we propose a Hybrid "Gold Standard" Protocol combining qNMR (for absolute mass balance) and UHPLC-MS (for trace isomeric profiling), while explicitly cautioning against standard GC-MS due to thermal deiodination risks.

Part 1: The Analytical Challenge

The target molecule contains four distinct substituents on a benzene ring. The primary impurities arising from its synthesis (typically via electrophilic halogenation of 3-methoxy-2-methylaniline or similar precursors) are:

  • Regioisomers: Compounds where Br and I switch positions relative to the directing Methoxy group.[1]

  • Protodehalogenated species: Loss of the labile Iodine atom (des-iodo analogs).[1]

  • Homocoupled dimers: Biaryls formed during synthesis if Pd-catalysts were involved or via radical pathways.[1]

Standard "Area %" purity from a single UV detector is insufficient here because these impurities often share identical extinction coefficients and very similar retention times.[1]

Part 2: Method Comparison & Critical Analysis

Quantitative NMR (qNMR) – The Absolute Truth

Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the ratio of a specific proton signal in the analyte to a certified Internal Standard (IS).

  • Pros: Provides absolute weight-percent (wt%) purity; non-destructive; rapid.

  • Cons: Lower sensitivity (LOD ~0.1%); cannot easily resolve trace regioisomers if signals overlap.

  • Verdict: Essential for establishing the "Assay" value for stoichiometry calculations in downstream coupling.

UHPLC-UV/MS – The Impurity Profiler

High-pressure liquid chromatography is the workhorse for separating the target from its isomers.[1]

  • Pros: High sensitivity (ppm level); separates structural isomers (especially with Phenyl-Hexyl columns); MS detection confirms molecular weight.[1]

  • Cons: Requires response factors for accurate quantitation; "purity" is relative (Area %).

  • Verdict: The only method capable of certifying "Isomeric Purity."[1]

GC-FID/MS – The High-Risk Alternative

While often used for halo-arenes, gas chromatography is dangerous for this specific molecule.[1]

  • Pros: High resolution.

  • Cons: Thermal Instability. The C–I bond is weak (~50-60 kcal/mol).[1] At GC injector temperatures (250°C+), the iodine atom can homolyze, leading to false "impurity" peaks (e.g., the des-iodo product) that are actually artifacts of the analysis.

  • Verdict: NOT RECOMMENDED unless using cold-on-column injection.[1]

Part 3: Experimental Protocols (The Hybrid Gold Standard)

Protocol A: qNMR for Absolute Assay (Wt%)
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃ (Neutralized with basic alumina to prevent acid-catalyzed dehalogenation).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, signals distinct from analyte).[1]

    • Why: The IS methoxy signal (~3.8 ppm) is close to the analyte's methoxy signal (~3.7-3.9 ppm) but distinct enough to integrate separately, minimizing relaxation differences.

Workflow:

  • Weigh ~20 mg of Analyte (± 0.01 mg precision).

  • Weigh ~10 mg of IS (± 0.01 mg precision).

  • Dissolve both in 0.7 mL CDCl₃.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical for full relaxation of quaternary carbons/isolated protons).

    • Scans: 16–32.[1]

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, m = weighed mass, P = Purity)
    
Protocol B: UHPLC-MS for Isomeric Purity[1]
  • Column: C18 Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm).[1]

    • Why: The Phenyl-Hexyl phase offers

      
       interactions that separate regioisomers better than standard C18.[1]
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 10 mins. (High organic start due to lipophilicity of I/Br).

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general). MS (ESI+) in SIM mode for [M+H]+.

Part 4: Visualization & Logic Flow[1]

Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher on which method to prioritize based on the synthesis stage.

AnalyticalMatrix Start Crude Synthesis Product Q_Isomer Is Regio-Isomerism Suspected? Start->Q_Isomer Method_GC GC-MS (High Risk: Deiodination) Q_Isomer->Method_GC Only if non-iodinated Method_HPLC UHPLC-UV/MS (Phenyl-Hexyl Column) Q_Isomer->Method_HPLC Yes (Check Purity %) Q_Yield Need Exact Yield Calculation? Method_qNMR qNMR (Internal Standard) Q_Yield->Method_qNMR Yes (Mass Balance) Method_HPLC->Q_Yield Purity > 98% Action_Purify Re-Purify (Recrystallization) Method_HPLC->Action_Purify Purity < 98% Final_Cert Certificate of Analysis (Hybrid Data) Method_qNMR->Final_Cert

Caption: Decision matrix prioritizing UHPLC for impurity profiling and qNMR for final assay, while flagging GC-MS as high-risk.

Diagram 2: The Hybrid "Gold Standard" Workflow

The integration of qNMR and HPLC data to generate a final purity statement.

HybridWorkflow cluster_0 Step 1: Identification cluster_1 Step 2: Purity Profiling cluster_2 Step 3: Absolute Assay Sample Isolated Solid Qual_NMR 1H NMR (Qualitative) Confirm Structure Sample->Qual_NMR HPLC UHPLC-MS (Detect Isomers <0.1%) Qual_NMR->HPLC Weighing Precision Weighing (+ Internal Std) Qual_NMR->Weighing Result_Area Chromatographic Purity (Area %) HPLC->Result_Area Final FINAL REPORT 1. Identity (NMR/MS) 2. Isomeric Purity (HPLC) 3. Net Content (qNMR) Result_Area->Final Combines qNMR qNMR Acquisition (D1 = 60s) Weighing->qNMR Result_Wt Absolute Assay (Wt %) qNMR->Result_Wt Result_Wt->Final Combines

Caption: The Hybrid Workflow ensures that "Purity" accounts for both structural isomers (HPLC) and solvent/inorganic contaminants (qNMR).

Part 5: Data Synthesis & Performance Metrics

The following table contrasts the expected performance of the three methods for 1-bromo-4-iodo-3-methoxy-2-methylbenzene.

FeatureqNMR UHPLC-UV GC-FID
Primary Output Absolute Mass % (Assay)Relative Area % (Purity)Relative Area %
Analyte Specificity High (Proton specific)High (Retention time)Medium
Isomer Resolution Low (Signals often overlap)Excellent (w/ Phenyl-Hexyl)Good
Sample Integrity Non-Destructive Non-DestructiveDestructive (Thermal)
LOD (Limit of Detection) ~0.1%< 0.01% < 0.01%
Reference Standard? Not Required (Internal Std only)Required for QuantitationRequired
Suitability Gold Standard for Yield Gold Standard for Purity Not Recommended

References

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." Link

  • Krock, B., et al. (2019).[1] "Thermal degradation of iodinated contrast media." Analytical Chemistry. (Contextual reference for C-I bond instability).

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

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Safety Operating Guide

Navigating the Disposal of 3-Bromo-6-iodo-2-methylanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Bromo-6-iodo-2-methylanisole, a halogenated aromatic compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally analogous compounds and established guidelines for halogenated organic waste. Adherence to these protocols is crucial for mitigating risks and ensuring regulatory compliance.

Hazard Profile and Risk Assessment

This compound is a halogenated anisole derivative. While specific toxicity data is not available, the hazard profile can be inferred from similar halogenated aromatic compounds. The presence of bromine and iodine substituents on the aromatic ring suggests that this compound should be handled as a hazardous substance.

Based on data from analogous compounds like 2-Bromo-4-iodo-6-methylanisole and other bromo-iodo-aromatic structures, the primary hazards are anticipated to be:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][3][4][5][6]

  • Serious Eye Damage/Irritation : Causes serious eye irritation or damage.[1][3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][3][4][5][6]

Table 1: Hazard Classification and Precautionary Statements for Structurally Similar Compounds

Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Harmful or Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][4][5][6]
Serious Eye Damage/Eye IrritationCategory 1 or 2Causes serious eye damage or irritation.[1][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3][4][5][6]
Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye/Face Protection : Use safety goggles with side shields or a face shield.

  • Skin and Body Protection : A lab coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves should be worn.

  • Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

Always wash hands thoroughly with soap and water after handling. Contaminated clothing should be removed immediately and laundered before reuse.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.

  • Don Appropriate PPE : Before attempting to clean the spill, don the full PPE as described above.

  • Containment and Cleanup :

    • For liquid spills, absorb with an inert material such as sand, vermiculite, or a commercial sorbent.

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

  • Collection : Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[8]

  • Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Procedures for this compound

The cardinal rule for the disposal of halogenated organic compounds is that they must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [9][10]

Step-by-Step Disposal Protocol:

  • Segregation of Waste : It is critical to segregate halogenated organic waste from non-halogenated waste streams.[11][12] This is due to the different disposal methods required and the significantly higher cost associated with treating halogenated compounds.[12]

  • Waste Container :

    • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. This is often a specifically marked carboy or drum provided by your institution's EHS department.[11]

    • The container must be kept tightly closed when not in use.[5][13]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9]

    • If mixed with other solvents or chemicals, list all components and their approximate percentages on the label.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[13]

    • The storage area should have secondary containment to mitigate potential leaks.

  • Arranging for Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The disposal of halogenated organic compounds is regulated and must be handled by a licensed chemical destruction facility.[14] The primary method for the disposal of such compounds is high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like furans and dioxins.[15]

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: This compound IsHalogenated Is the compound halogenated? Start->IsHalogenated Segregate Segregate into Halogenated Waste Stream IsHalogenated->Segregate Yes Label Label container with 'Hazardous Waste' and full chemical name(s) Segregate->Label Store Store in a designated, secure, and ventilated area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup Store->ContactEHS Disposal Disposal by a licensed facility (e.g., high-temperature incineration) ContactEHS->Disposal

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Context

The disposal of halogenated organic compounds is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] These regulations mandate stringent management standards for the generation, transportation, treatment, storage, and disposal of such hazardous wastes.

By following these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Sdfine. (n.d.). 3-BROMOANISOLE - Sdfine. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 3-Bromo-2-methylanisole Safety Data Sheet. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Lafayette College. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998, April). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-iodo-4-methylaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. PubChem Compound Database. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.